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  • Product: 2-(2-Bromophenyl)pyrrolidine hydrochloride
  • CAS: 1197232-93-1

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-(2-Bromophenyl)pyrrolidine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)pyrrolidine Hydrochloride Foreword This technical guide provides a comprehensive overview of the core . Designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)pyrrolidine Hydrochloride

Foreword

This technical guide provides a comprehensive overview of the core . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the scientific principles behind these properties, their critical importance in the pharmaceutical context, and the experimental methodologies used for their determination. As a Senior Application Scientist, the aim is to offer not just data, but actionable insights and a framework for robust scientific investigation.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any active pharmaceutical ingredient (API) is to confirm its identity and structure. 2-(2-Bromophenyl)pyrrolidine hydrochloride is a pyrrolidine derivative with a bromophenyl substituent at the 2-position.

Table 1: Chemical Identity of 2-(2-Bromophenyl)pyrrolidine and its Hydrochloride Salt

Identifier2-(2-Bromophenyl)pyrrolidine (Free Base)2-(2-Bromophenyl)pyrrolidine Hydrochloride
Chemical Structure Br / C---C / C C \ / C=C
Molecular Formula C10H12BrN[1][2]C10H13BrClN
Molecular Weight 226.11 g/mol [1][2]262.57 g/mol [3]
CAS Number 129540-24-5[1][2]1224945-39-4 ((S)-enantiomer)[4][5]
InChIKey BSLGMIVYENBFFY-UHFFFAOYSA-N[1][2]Not explicitly found for the racemate HCl, varies by salt/isomer.

Note: The hydrochloride salt introduces a chloride counter-ion and protonates the pyrrolidine nitrogen, which significantly influences properties like solubility.

Critical Physicochemical Parameters for Drug Development

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. Understanding these parameters is paramount for predicting its pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and for successful formulation development.

Acidity Constant (pKa)

The pKa is arguably one of the most critical parameters for an ionizable drug. It dictates the degree of ionization at a given pH, which in turn affects solubility, permeability across biological membranes, and receptor binding.

  • Scientific Rationale : 2-(2-Bromophenyl)pyrrolidine contains a secondary amine within the pyrrolidine ring, which is basic. As a hydrochloride salt, this amine is protonated. The pKa value refers to the equilibrium between this protonated (conjugate acid) form and the neutral (free base) form. This equilibrium is crucial because the charged, protonated form is generally more water-soluble, while the neutral, uncharged form is more lipid-soluble and thus more likely to permeate cell membranes.[6][7] Knowing the pKa allows researchers to predict the predominant species at physiological pH (~7.4), in the stomach (pH ~1-3), and in the intestine (pH ~5-7).[7]

  • Reported Value : A predicted pKa for the free base is 9.45 ± 0.10 [2]. This value indicates that the pyrrolidine nitrogen is a moderately strong base. At physiological pH 7.4, the compound will exist predominantly in its protonated, charged form.

Solubility

Solubility is the extent to which a compound dissolves in a solvent to give a homogeneous solution. For oral drug delivery, aqueous solubility is a prerequisite for absorption.

  • Scientific Rationale : The hydrochloride salt form is utilized specifically to enhance the aqueous solubility of the basic parent compound. The protonated amine can form stronger interactions with water molecules compared to the free base. However, the solubility of a hydrochloride salt can be pH-dependent.[8] At low pH, the equilibrium is shifted towards the protonated, more soluble form. As the pH increases towards and beyond the pKa, the less soluble free base can precipitate out of solution. Therefore, determining solubility across a physiologically relevant pH range (1.2 to 6.8) is a standard requirement for biopharmaceutical classification.[9][10]

Lipophilicity (LogP/LogD)

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross lipid bilayers, such as the intestinal wall and the blood-brain barrier. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

  • Scientific Rationale : LogP measures the partitioning of the neutral species. For an ionizable compound like this, the distribution coefficient (LogD) is more relevant as it considers all species (ionized and un-ionized) at a specific pH. A LogP/LogD value that is too low may result in poor membrane permeability and high renal clearance, while a value that is too high can lead to poor aqueous solubility, high metabolic turnover, and potential toxicity. An optimal balance is required for a successful drug candidate.

  • Reported Value : Specific experimental LogP or LogD values for 2-(2-Bromophenyl)pyrrolidine hydrochloride were not found. The presence of the bromophenyl group suggests a significant degree of lipophilicity.

Table 2: Summary of Key Physicochemical Properties

PropertyReported/Predicted ValueSignificance in Drug Development
pKa (predicted, free base)9.45 ± 0.10[2]Determines ionization state at physiological pH, impacting solubility and permeability.
Aqueous Solubility Data not available. Expected to be pH-dependent.Crucial for absorption from the gastrointestinal tract. A key BCS parameter.[11]
LogP / LogD Data not available.Predicts membrane permeability, protein binding, and potential for toxicity.
Boiling Point (free base)274 °C[2]Indicator of volatility. Relevant for manufacturing and stability assessment.
Appearance (free base)Colorless to light yellow Liquid[2]Basic physical identification.

Experimental Determination Protocols

To ensure scientific integrity, physicochemical properties must be determined using validated experimental methods. The following sections detail standard protocols for characterizing a compound like 2-(2-Bromophenyl)pyrrolidine hydrochloride.

Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[12][13] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[7][14]

Methodology

  • System Calibration : Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[14]

  • Sample Preparation : Accurately weigh and dissolve 2-(2-Bromophenyl)pyrrolidine hydrochloride in high-purity water to a known concentration (e.g., 1-10 mM). A co-solvent may be used if solubility is limited, but this requires extrapolation to determine the aqueous pKa.[13]

  • Ionic Strength Adjustment : Add a background electrolyte like 0.15 M potassium chloride (KCl) to maintain a constant ionic strength throughout the titration.[14]

  • Titration :

    • Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C or 37°C).

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement.[14]

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[14]

Diagram: Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare Prepare Analyte Solution (1-10 mM in H2O) Calibrate->Prepare Ionic Adjust Ionic Strength (0.15 M KCl) Prepare->Ionic Purge Purge with N2 (Remove CO2) Ionic->Purge Titrate Titrate with 0.1 M NaOH (Record pH vs. Volume) Purge->Titrate Plot Plot pH vs. Titrant Volume Titrate->Plot Determine Determine Half-Equivalence Point Plot->Determine pKa pKa = pH at Half-Equivalence Determine->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[9] It involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is reached.

Methodology

  • Buffer Preparation : Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8).[9]

  • Sample Addition : Add an excess amount of 2-(2-Bromophenyl)pyrrolidine hydrochloride to a vial containing a known volume of a specific buffer. The excess solid is crucial to ensure saturation.

  • Equilibration : Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1 °C) to simulate physiological conditions.[10] Agitate for a predetermined time (e.g., 24-48 hours), which should be sufficient to reach equilibrium.

  • Phase Separation : After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration (with a filter that does not bind the compound).

  • Quantification : Accurately dilute a sample of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid State Analysis : It is good practice to analyze the remaining solid (e.g., by XRPD) to ensure the compound has not changed its solid form (e.g., converted from a salt to the free base) during the experiment.[9]

Diagram: Workflow for Solubility Determination

G Add Add Excess Solid to Buffer (e.g., pH 1.2, 4.5, 6.8) Equilibrate Equilibrate with Agitation (e.g., 24-48h at 37°C) Add->Equilibrate Separate Separate Phases (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Concentration in Supernatant (HPLC) Separate->Quantify Solubility Calculate Solubility (mg/mL) Quantify->Solubility

Caption: Workflow for equilibrium solubility by the shake-flask method.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Handling : Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[15] Avoid contact with skin and eyes.[16]

  • Storage : Keep the container tightly sealed in a cool, dry, and well-ventilated place.[15][17] For long-term storage, refrigeration (2-8°C) and protection from light may be recommended to prevent degradation.[2]

  • Stability : As a hydrochloride salt, the compound is generally more stable than its free base form. However, stability studies should be conducted to assess its degradation profile under various stress conditions (e.g., heat, humidity, light, and different pH values).

Conclusion

2-(2-Bromophenyl)pyrrolidine hydrochloride is a molecule with physicochemical properties that are characteristic of a basic amine salt. Its predicted pKa of ~9.45 suggests it will be predominantly ionized and water-soluble at physiological pH. The key properties of pKa, solubility, and lipophilicity are interdependent and collectively dictate the compound's biopharmaceutical behavior. While specific experimental data is limited in public literature, this guide provides the scientific rationale and robust, validated protocols necessary for its comprehensive characterization. Such a thorough understanding is a non-negotiable prerequisite for advancing any compound through the rigorous pipeline of drug discovery and development.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Avdeef, A., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Pharmacia, 54(4), 1-10.
  • ZaiQi Bio-Tech. 2-(2-bromophenyl)pyrrolidine| CAS No:129540-24-5. Available from: [Link]

  • Yildiz, E., & Ocal, N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50.
  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 765, 1-15.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 122.
  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available from: [Link]

  • PubChem. 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride. Available from: [Link]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010.
  • PubChem. 2-(4-Bromothiophen-2-yl)pyrrolidine hydrochloride. Available from: [Link]

  • University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

Sources

Exploratory

Solubility Profile & Characterization Strategy: 2-(2-Bromophenyl)pyrrolidine Hydrochloride

The following technical guide details the solubility profile, characterization methodologies, and solvent selection strategies for 2-(2-Bromophenyl)pyrrolidine hydrochloride . This guide is structured to assist researche...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, characterization methodologies, and solvent selection strategies for 2-(2-Bromophenyl)pyrrolidine hydrochloride . This guide is structured to assist researchers in process optimization, specifically for purification (recrystallization) and formulation.[1][2]

[3][4]

Executive Summary & Structural Analysis

2-(2-Bromophenyl)pyrrolidine hydrochloride (CAS: 129540-24-5 for the generic/salt form context) is a critical chiral building block in the synthesis of pharmaceutical agents, including cyclophilin inhibitors and analgesics.[3][4]

Its solubility behavior is governed by two competing structural domains:

  • The Ionic Domain: The pyrrolidinium hydrochloride moiety provides high affinity for polar protic solvents and water via ion-dipole interactions and hydrogen bonding.[1][2]

  • The Lipophilic Domain: The ortho-bromophenyl ring introduces significant hydrophobicity and steric bulk, modulating the lattice energy and reducing solubility in highly polar media compared to unsubstituted pyrrolidine salts.[1][2]

Implication: This amphiphilic nature makes the compound an ideal candidate for two-solvent recrystallization systems, typically utilizing an alcohol (solvent) and an ether or alkane (anti-solvent).[3][4]

Solubility Profile by Solvent Class

The following data categorizes the solubility behavior based on the dielectric constant (


) and polarity of common organic solvents.

Note: "Soluble" implies >50 mg/mL; "Sparingly Soluble" implies 1–10 mg/mL; "Insoluble" implies <1 mg/mL.[1][2] These are field-standard classifications for salt intermediates.

Table 1: Predicted Solubility Tiers
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Polar Protic Water, Methanol (MeOH)High Strong solvation of the Cl⁻ anion and ammonium cation.[2][3][4]
Polar Protic Ethanol (EtOH), Isopropanol (IPA)High (Hot) / Moderate (Cold) Ideal for recrystallization.[1][4] The lipophilic bromophenyl group reduces solubility at lower temperatures compared to MeOH.[1][2]
Polar Aprotic DMSO, DMF, DMAcVery High High dielectric constants disrupt the crystal lattice efficiently; difficult to remove (high BP).[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate / Variable The bromophenyl ring aids solvation, but the ionic lattice resists.[1] Often soluble in 10% MeOH/DCM mixtures.[1][2]
Polar Aprotic Acetone, Ethyl Acetate (EtOAc)Low / Sparingly Soluble Insufficient polarity to overcome lattice energy of the hydrochloride salt.[1]
Non-Polar Diethyl Ether, Hexanes, TolueneInsoluble Lack of dipole moment to solvate ions.[1][2] Used strictly as anti-solvents .

Experimental Protocol: Quantitative Solubility Determination

To establish the exact solubility curve for your specific batch (polymorphs can affect solubility), use the Saturation Shake-Flask Method coupled with HPLC or Gravimetric analysis.[1][3]

Workflow Diagram: Solubility Determination

The following diagram outlines the decision logic for determining solubility and selecting a recrystallization system.

SolubilityWorkflow Start Start: Solid Sample 2-(2-Bromophenyl)pyrrolidine HCl SolventSelect Select Solvent Candidate (e.g., EtOH, IPA, EtOAc) Start->SolventSelect AddSolvent Add Solvent in Increments (Maintain T = 25°C) SolventSelect->AddSolvent CheckDissolution Visual Inspection: Dissolved? AddSolvent->CheckDissolution CheckDissolution->AddSolvent Yes (Clear) Saturated Suspension Formed (Excess Solid Present) CheckDissolution->Saturated No (Cloudy) Equilibrate Equilibrate (Shake/Stir) 24 Hours @ T_set Saturated->Equilibrate Heat Heat to Boiling (Recryst. Screen) Saturated->Heat If Screening for Recryst Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Analyze Quantify Concentration (HPLC-UV or Gravimetric) Filter->Analyze CheckHot Dissolved Hot? Heat->CheckHot GoodRecryst Candidate for Recrystallization CheckHot->GoodRecryst Yes BadSolvent Anti-Solvent Candidate CheckHot->BadSolvent No caption Figure 1: Logic flow for quantitative solubility determination and recrystallization solvent screening.

Protocol Steps
  • Preparation: Weigh ~100 mg of 2-(2-Bromophenyl)pyrrolidine HCl into a chemically resistant vial (borosilicate glass).

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C. Vortex for 1 minute between additions.

  • Endpoint Detection:

    • If the solid dissolves immediately, the solubility is >1000 mg/mL (Too soluble).[1]

    • If solid remains after 2 mL (Solubility < 50 mg/mL), proceed to Equilibration .[1][2]

  • Equilibration: Stir the saturated suspension for 24 hours at the target temperature.

  • Sampling: Filter an aliquot using a syringe filter (PTFE or Nylon, 0.45 µm). Crucial: Pre-warm the filter if testing high-temperature solubility to prevent crashing out.[3][4]

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.[1][2]

    • HPLC: Dilute filtrate with mobile phase and quantify against a standard curve (UV detection at 210–254 nm; the bromophenyl ring provides a strong chromophore).[1]

Application: Recrystallization Strategy

The primary utility of the solubility profile is purifying the salt from reaction byproducts.[1]

Recommended System: Ethanol / Diethyl Ether[2][3]
  • Solvent (Good): Ethanol (Boiling).[1][4]

  • Anti-Solvent (Bad): Diethyl Ether or Hexanes.[1][2]

Procedure:

  • Dissolve the crude hydrochloride salt in the minimum amount of boiling Ethanol .

  • If insoluble particulates remain (e.g., inorganic salts), filter while hot.[1][2]

  • Allow the solution to cool slightly (to ~40°C).

  • Add Diethyl Ether dropwise until a persistent turbidity (cloudiness) is observed.[1][2]

  • Add a few drops of Ethanol to clear the solution.[1][2]

  • Allow to cool slowly to room temperature, then to 4°C. The hydrophobic effect of the bromophenyl group will drive crystallization as the dielectric constant of the mixture drops.[1][2]

Thermodynamic Consideration (Van't Hoff Plot)

For precise process scale-up, determine solubility at three temperatures (e.g., 25°C, 40°C, 60°C).[1][4] Plot


 vs 

.[1][2][4]
  • Linearity: Indicates a constant enthalpy of dissolution (

    
    ).[1][4]
    
  • Slope: A steep slope indicates high temperature sensitivity, which is desirable for cooling crystallization (high recovery yields).[1][2]

References

  • ChemicalBook. (2025).[1][2] 2-(2-Bromophenyl)pyrrolidine hydrochloride Properties and Safety. Retrieved from [3][4]

  • PubChem. (2025).[1][2] Pyrrolidine Hydrochloride Compound Summary. National Library of Medicine.[1][2] Retrieved from [3][4]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology.[1][2] Retrieved from [3][4]

  • BenchChem. (2025).[1][2] Synthetic Methodologies and Preparation of Pyrrolidine Hydrochloride. Retrieved from [3][4]

  • Sigma-Aldrich. (2025).[1][2][3][4] 1-(3-Bromophenyl)pyrrolidine HCl Product Sheet (Structural Analog Reference). Retrieved from [3][4]

Sources

Foundational

Therapeutic Horizons of 2-(2-Bromophenyl)pyrrolidine: A Medicinal Chemistry &amp; Pharmacological Guide

This guide provides an in-depth technical analysis of the therapeutic potential, medicinal chemistry, and pharmacological profile of 2-(2-Bromophenyl)pyrrolidine and its derivatives. Executive Summary 2-(2-Bromophenyl)py...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the therapeutic potential, medicinal chemistry, and pharmacological profile of 2-(2-Bromophenyl)pyrrolidine and its derivatives.

Executive Summary

2-(2-Bromophenyl)pyrrolidine (2-Br-PP) represents a specific rigidified scaffold within the 2-arylpyrrolidine family. While structurally distinct from the dissociative arylcyclohexylamines (e.g., ketamine), it shares pharmacophoric overlap with norepinephrine-dopamine reuptake inhibitors (NDRIs) like prolintane.

This guide explores the therapeutic potential of 2-Br-PP not as a final drug product, but as a high-value probe compound for mapping the ortho-halogen effect on monoamine transporter selectivity. Its rigid pyrrolidine ring restricts conformational freedom, potentially enhancing selectivity for the Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT), offering a pathway to develop non-stimulant ADHD medications or rapid-acting antidepressants with reduced abuse liability.

Chemical Architecture & Structure-Activity Relationship (SAR)

The Scaffold

The molecule consists of a pyrrolidine ring connected at the C2 position to a phenyl ring bearing a bromine atom at the ortho (2') position.

  • Rigidification: Unlike open-chain phenethylamines (e.g., amphetamine), the pyrrolidine ring "locks" the nitrogen lone pair vector, reducing entropic penalty upon binding to transporter proteins.

  • The Ortho-Bromo Effect:

    • Steric Twist: The bulky bromine atom forces the phenyl ring to twist out of coplanarity with the pyrrolidine ring. This "twisted" conformation is critical for fitting into the S1' pocket of the NET.

    • Lipophilicity: The bromine increases

      
      , facilitating Blood-Brain Barrier (BBB) penetration.
      
    • Metabolic Blockade: Substitution at the ortho position protects the phenyl ring from rapid hydroxylation by CYP450 enzymes, potentially extending half-life compared to unsubstituted analogs.

SAR Comparison Table

The following table contrasts 2-Br-PP with related therapeutic and probe compounds.

CompoundStructurePrimary TargetTherapeutic IndicationKey SAR Feature
2-Br-PP 2-(2-Br-Ph)-pyrrolidineNET > DAT (Predicted)ADHD, Depression (Probe)Ortho-Br induces steric twist; high NET selectivity.
Prolintane 1-phenyl-2-pyrrolidinyl-pentaneNET / DATStimulant (Obsolete)Alkyl chain allows rotational freedom; mixed profile.
Desvenlafaxine Phenethylamine coreNET / SERTDepressionFlexible chain; lacks pyrrolidine rigidity.
Norketamine Cyclohexanone coreNMDA AntagonistAnesthesia/DepressionCyclohexyl ring confers NMDA affinity; Pyrrolidine analogs usually lose this.

Synthesis Protocols

To ensure high enantiomeric purity (critical for transporter selectivity, as the (S)-enantiomer is typically more active at NET), an asymmetric synthesis approach is recommended over racemic resolution.

Recommended Workflow: Asymmetric Cyclization

This protocol utilizes a chiral sulfinimine intermediate to establish stereochemistry before ring closure.

Step-by-Step Methodology:

  • Condensation: React 2-bromobenzaldehyde with (S)-(-)-tert-butanesulfinamide in the presence of Ti(OEt)₄ (Lewis acid) to form the chiral N-sulfinyl imine.

    • Rationale: The chiral auxiliary directs the subsequent Grignard addition.

  • Grignard Addition: Add 3-chloropropylmagnesium bromide to the imine at -78°C.

    • Mechanism:[1][2][3][4] The "closed" transition state yields the homoallylic amine intermediate with high diastereoselectivity (>95% de).

  • Cyclization & Deprotection: Treat the intermediate with strong base (NaH or KOtBu) in THF to induce intramolecular nucleophilic substitution (displacing the chloro group), forming the pyrrolidine ring. Finally, remove the sulfinyl group with HCl/MeOH.

Visualization of Synthesis Logic

The following diagram illustrates the critical decision points in the synthesis pathway.

SynthesisWorkflow Start 2-Bromobenzaldehyde Imine Chiral N-Sulfinyl Imine Start->Imine Ti(OEt)4, THF Auxiliary (S)-t-Bu-Sulfinamide (Chiral Director) Auxiliary->Imine Intermediate Homoallylic Amine (>95% de) Imine->Intermediate Grignard Addition -78°C Grignard 3-Chloropropyl MgBr (Grignard) Grignard->Intermediate Cyclization Base-Mediated Cyclization (NaH) Intermediate->Cyclization Intramolecular SN2 Product (S)-2-(2-Bromophenyl) pyrrolidine Cyclization->Product HCl Deprotection

Figure 1: Asymmetric synthesis pathway prioritizing enantiomeric purity via sulfinimine chemistry.

Pharmacodynamics & Therapeutic Hypotheses

Mechanism of Action: The "Pseudo-Stimulant" Profile

Unlike amphetamines (releasers), 2-Br-PP functions primarily as a reuptake inhibitor .

  • NET Inhibition: Blockade of the Norepinephrine Transporter increases synaptic NE concentrations in the Prefrontal Cortex (PFC), enhancing executive function and alertness (ADHD utility).

  • DAT Inhibition: Moderate blockade of the Dopamine Transporter provides motivation/antidepressant effects.

  • Selectivity Ratio: The ortho-bromo substituent is hypothesized to increase the NET:DAT ratio compared to the unsubstituted analog. This is therapeutically desirable to separate therapeutic efficacy (NET) from abuse liability (DAT).

Pathway Visualization

The following diagram maps the downstream effects of 2-Br-PP binding.

MOA Drug 2-(2-Bromophenyl)pyrrolidine NET NET Blockade (Primary) Drug->NET High Affinity (Ki < 50nM) DAT DAT Blockade (Secondary) Drug->DAT Moderate Affinity Synapse_NE Increased Synaptic NE NET->Synapse_NE Synapse_DA Increased Synaptic DA DAT->Synapse_DA Alpha2 Post-synaptic Alpha-2A Activation Synapse_NE->Alpha2 D1 Post-synaptic D1 Activation Synapse_DA->D1 Effect_ADHD Enhanced Signal-to-Noise (PFC Focus) Alpha2->Effect_ADHD Effect_Mood Mood Elevation (Antidepressant) D1->Effect_Mood

Figure 2: Pharmacodynamic cascade illustrating the dual inhibition mechanism targeting ADHD and depression.

Preclinical Evaluation Protocols

To validate the therapeutic potential, a rigorous screening cascade is required.

In Vitro Binding Assays[5]
  • Objective: Determine Ki values for NET, DAT, and SERT.

  • Protocol: Use radioligand binding assays with [³H]Nisoxetine (NET) and [³H]WIN35,428 (DAT) in HEK293 cells expressing human transporters.

  • Success Criteria: A NET/DAT selectivity ratio >10 is ideal for an ADHD candidate with low abuse potential.

Behavioral Assays (Rodent Models)
  • Forced Swim Test (FST):

    • Purpose: Assess antidepressant efficacy.

    • Expectation: Dose-dependent reduction in immobility time without significant locomotor hyperactivity (distinguishing it from pure stimulants).

  • 6-OHDA Lesion Model:

    • Purpose: Assess potential for neuroprotection or rotational behavior (dopaminergic activity).

    • Note: If the compound induces contralateral rotation, it confirms significant DA activity.

Safety & Toxicology Profile

Metabolic Stability

The 2-bromo substituent blocks the primary metabolic "soft spot" on the phenyl ring.

  • Metabolic Route: Metabolism will likely shift to N-oxidation or pyrrolidine ring hydroxylation .

  • Risk: Halogenated anilines (metabolites) can be toxic. However, the pyrrolidine ring is robust. The primary concern is cardiovascular toxicity (tachycardia/hypertension) due to potent NET inhibition.

Abuse Liability

Because 2-phenylpyrrolidines are structurally related to designer drugs (e.g., a-PVP), abuse liability testing is mandatory.

  • Intracranial Self-Stimulation (ICSS): Must be performed to ensure the compound does not significantly lower reward thresholds at therapeutic doses.

References

  • Smith, J. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Link

  • Eshleman, A. J. et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics. Link

  • Surratt, C. K. et al. (2005). Structure-Activity Relationships for allosteric NMDA receptor inhibitors. NIH Public Access. Link

  • BindingDB . (2025).[5] Binding Affinity Data for Pyrrolidine Derivatives. Link

  • Chem-Impex . (2024). 2-Phenylpyrrolidine: Chemical Properties and Applications. Link

Sources

Exploratory

The Strategic Application of 2-(2-Bromophenyl)pyrrolidine Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrrolidine Scaffold and the Significance of the 2-(2-Bromophenyl) Substituent The five-membered saturated nit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold and the Significance of the 2-(2-Bromophenyl) Substituent

The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, is a cornerstone in medicinal chemistry, prized for its ability to introduce three-dimensional complexity into drug candidates.[1] This non-planar structure allows for a more comprehensive exploration of the pharmacophore space compared to flat, aromatic systems, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The pyrrolidine motif is a common feature in a wide array of biologically active natural products and synthetic drugs, demonstrating its versatility and importance in the development of new therapeutic agents.[2]

Within this valuable class of compounds, 2-(2-Bromophenyl)pyrrolidine hydrochloride emerges as a particularly strategic building block. Its significance lies in the convergence of the pyrrolidine core's favorable physicochemical properties with the synthetic versatility offered by the 2-bromophenyl substituent. The bromine atom serves as a key functional handle, enabling a diverse range of chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of aryl and heteroaryl groups at this position.

This technical guide will provide an in-depth exploration of the applications of 2-(2-Bromophenyl)pyrrolidine hydrochloride in drug discovery, with a focus on its role as a key intermediate in the synthesis of compounds targeting the central nervous system (CNS). We will delve into the synthetic utility of this compound, providing detailed experimental protocols for its key transformations and showcasing its application in the generation of novel, biologically active molecules.

Physicochemical Properties and Chemical Reactivity

PropertyValueSource
Molecular FormulaC10H13BrClNInternal Calculation
Molecular Weight262.57 g/mol Internal Calculation
AppearanceSolidGeneral Knowledge
SolubilitySoluble in water, methanol, ethanolGeneral Knowledge

The hydrochloride salt form of 2-(2-Bromophenyl)pyrrolidine enhances its solubility in aqueous media, a crucial property for many biological assays and for ease of handling in synthetic procedures. The key reactive sites of this molecule are the secondary amine of the pyrrolidine ring and the carbon-bromine bond on the phenyl ring.

Core Synthetic Applications: A Gateway to Molecular Diversity

2-(2-Bromophenyl)pyrrolidine hydrochloride is a versatile starting material for the synthesis of a wide range of more complex molecules. The two primary avenues for its synthetic elaboration are N-alkylation of the pyrrolidine nitrogen and palladium-catalyzed cross-coupling reactions at the bromophenyl moiety.

N-Alkylation: Introducing Diversity at the Pyrrolidine Core

The secondary amine of the pyrrolidine ring provides a readily accessible site for the introduction of various substituents through N-alkylation. This modification is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compound, including its basicity, lipophilicity, and ability to interact with specific biological targets.

This protocol outlines a general method for the N-alkylation of 2-(2-Bromophenyl)pyrrolidine with an alkyl halide in the presence of a base.

Materials:

  • 2-(2-Bromophenyl)pyrrolidine hydrochloride

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Anhydrous potassium carbonate (K2CO3) or triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 2-(2-Bromophenyl)pyrrolidine (1.0 eq) in the chosen anhydrous solvent, add the base (K2CO3 or TEA).

  • Stir the suspension at room temperature under an inert atmosphere.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Base: The choice of base is critical. An inorganic base like potassium carbonate is often used for simple alkyl halides. For more sensitive substrates or when milder conditions are required, an organic base like triethylamine may be preferred. The base neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent: The solvent should be anhydrous to prevent side reactions and should be able to dissolve the starting materials. Acetonitrile and DMF are common choices due to their polar aprotic nature and relatively high boiling points, which allow for a good range of reaction temperatures.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the reactants and catalyst, particularly in more sensitive coupling reactions that may follow.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The 2-bromophenyl group is an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the bromophenyl ring and a wide variety of boronic acids or their esters. This enables the synthesis of diverse biaryl structures, which are prevalent in many classes of therapeutic agents.

This protocol outlines a general method for the Suzuki-Miyaura coupling of an N-protected 2-(2-Bromophenyl)pyrrolidine with an arylboronic acid.

Materials:

  • N-protected 2-(2-Bromophenyl)pyrrolidine (e.g., N-Boc-2-(2-bromophenyl)pyrrolidine) (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (0.02 - 0.05 eq)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the N-protected 2-(2-Bromophenyl)pyrrolidine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Causality Behind Experimental Choices:

  • N-Protection: The pyrrolidine nitrogen is typically protected (e.g., with a Boc group) before the Suzuki coupling to prevent potential interference with the palladium catalyst.

  • Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the success of the reaction. The ligand stabilizes the palladium center and influences its reactivity. For example, bulky, electron-rich phosphine ligands often enhance the efficiency of the oxidative addition step.

  • Base and Solvent: The base is required to activate the boronic acid for transmetalation. The choice of base and solvent system can significantly impact the reaction yield and should be optimized for each specific substrate combination. The addition of water to the solvent system is often beneficial for the solubility of the base and can accelerate the transmetalation step.

Application in the Synthesis of CNS-Active Compounds

The unique structural features of 2-(2-Bromophenyl)pyrrolidine make it a valuable scaffold for the development of ligands for central nervous system targets, such as dopamine and serotonin receptors. The pyrrolidine ring can mimic the endogenous ligands for these receptors, while the substituted phenyl ring allows for fine-tuning of the affinity and selectivity.

Dopamine Receptor Ligands

Derivatives of 2-(2-Bromophenyl)pyrrolidine have been explored as potential ligands for dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[3] The general strategy involves N-alkylation of the pyrrolidine to introduce a pharmacophore that interacts with the receptor, followed by modification of the phenyl ring via Suzuki coupling to enhance binding affinity and selectivity.

Conclusion and Future Perspectives

2-(2-Bromophenyl)pyrrolidine hydrochloride is a strategically important building block in modern drug discovery. Its inherent structural features, combined with its synthetic tractability, provide a powerful platform for the generation of diverse and complex molecules. The ability to perform selective modifications at both the pyrrolidine nitrogen and the bromophenyl ring allows for a systematic and efficient exploration of chemical space, accelerating the identification of novel drug candidates. As the demand for new therapeutics for complex diseases, particularly those affecting the central nervous system, continues to grow, the utility of versatile scaffolds like 2-(2-Bromophenyl)pyrrolidine is expected to become even more pronounced. Future research will likely focus on the development of novel cross-coupling methodologies to further expand the range of accessible derivatives and the application of this scaffold in the synthesis of compounds for an even broader range of biological targets.

References

  • Li Petri G, Spanò V, Spatola R, et al. Bioactive pyrrole-based compounds with target selectivity. Eur J Med Chem. 2020;208:112783.
  • Smolobochkin A, Gazizov A, Appazov N, Sinyashin O, Burilov A. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Int J Mol Sci. 2024;25(20):11158.
  • Yuan, T., et al. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. ACS Chemical Neuroscience. 2021.
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link].

  • Li Petri G, Spanò V, Spatola R, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(16):4867.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link].

  • White Rose eTheses Online. Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. Available at: [Link].

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link].

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link].

  • Research and Reviews: Journal of Chemistry. Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Available at: [Link].

  • Juniper Publishers. Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. Available at: [Link].

  • PubMed. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Available at: [Link].

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link].

  • U.S. Patent US20110269964A1. N-Alkylation of Opiates.
  • U.S. Patent US2952688A. Synthesis of pyrrolidine.
  • European Patent EP0050916A2. CNS stimulants and antihypertensive agents.
  • WIPO Patent WO2019190608A1. Method and composition for treating cns disorders.

Sources

Foundational

Technical Whitepaper: Chemical Stability Profile of 2-(2-Bromophenyl)pyrrolidine HCl

Executive Summary 2-(2-Bromophenyl)pyrrolidine hydrochloride is a critical chiral building block and pharmacophore scaffold, often utilized in the synthesis of nicotinic acetylcholine receptor ligands and monoamine trans...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Bromophenyl)pyrrolidine hydrochloride is a critical chiral building block and pharmacophore scaffold, often utilized in the synthesis of nicotinic acetylcholine receptor ligands and monoamine transporter inhibitors. While the pyrrolidine core offers robust chemical resilience, the presence of the ortho-bromo substituent and the secondary amine functionality introduces specific stability vectors—primarily photolytic dehalogenation and hygroscopic susceptibility.

This guide synthesizes available physicochemical data with structural reactivity analysis to provide a comprehensive stability profile. It defines the degradation risks, establishes self-validating testing protocols, and mandates storage conditions to maintain >98% purity during drug development workflows.

Chemical Identity & Structural Analysis[1][2]

The stability of this compound is dictated by the interplay between the ionic crystal lattice of the hydrochloride salt and the electronic properties of the aryl halide.

Physicochemical Properties[3][4]
ParameterData
Compound Name 2-(2-Bromophenyl)pyrrolidine hydrochloride
CAS Number 1224945-39-4 (S-isomer); 129540-24-5 (Free base)
Molecular Formula C₁₀H₁₃BrClN
Molecular Weight 262.57 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; insoluble in non-polar organics (hexanes).
pKa (Calc.) ~10.5 (pyrrolidine nitrogen)
Structural Stability Vectors
  • The Hydrochloride Salt Lattice: The formation of the HCl salt protonates the secondary amine, significantly reducing its susceptibility to N-oxidation compared to the free base. However, amine salts are frequently hygroscopic . Moisture uptake can induce deliquescence, accelerating hydrolysis or facilitating interactions with trace metal impurities.

  • The Ortho-Bromo Substituent: The C-Br bond is the weakest link regarding photostability. The ortho positioning creates steric strain but also allows for potential radical stabilization if the bond is cleaved homolytically by UV light.

  • Benzylic-like C-H Bond: The C2 position of the pyrrolidine ring is benzylic (attached to the phenyl ring). While less reactive than a true benzylic position due to the nitrogen's electron-withdrawing ammonium state (in salt form), it remains a site for potential oxidative abstraction under forced stress.

Degradation Pathways & Mechanisms

Understanding how the molecule fails is more critical than simply knowing it fails. The following diagram illustrates the primary degradation risks: Photolytic Dehalogenation (primary risk) and Oxidation (secondary risk).

Mechanistic Visualization (DOT)

StabilityPathways Figure 1: Primary degradation pathways. Solid lines indicate high-probability photolytic risk. Dashed lines indicate low-probability oxidative risk for the HCl salt. Parent 2-(2-Bromophenyl) pyrrolidine HCl (Stable Solid) Excited Excited State (UV Absorption) Parent->Excited hν (UV Light) Oxide N-Oxide Impurity (If Free Base/High pH) Parent->Oxide H2O2 / O2 (pH > 7 only) Radical Aryl Radical Intermediate Excited->Radical Homolytic C-Br Cleavage Dehalo 2-Phenylpyrrolidine (Photoproduct) Radical->Dehalo H-Abstraction (Solvent)

Detailed Pathway Analysis
  • Photolysis (Critical Risk): Aryl bromides absorb UV radiation. Upon excitation, the C-Br bond can undergo homolytic fission, generating a reactive aryl radical and a bromine radical. In solution (e.g., methanol or water), the aryl radical abstracts a hydrogen atom from the solvent, yielding the de-brominated impurity 2-phenylpyrrolidine .

  • Oxidation: In the solid state as the HCl salt, the nitrogen lone pair is tied up in the ammonium bond, rendering it inert to oxidation. However, if the pH is adjusted >7 (releasing the free base) in the presence of peroxides or air, N-oxidation becomes a viable pathway.

Stability Testing Protocols (Self-Validating)

To validate the stability of a specific batch, the following "Force Degradation" protocol should be employed. This is designed to be a self-validating system: if the parent peak does not decrease under stress, the molecule is confirmed stable; if it does, the method must resolve the degradation products.

Stress Testing Conditions (Scouting)
Stress TypeConditionDurationExpected Outcome
Hydrolysis (Acid) 0.1 N HCl, 60°C24 HoursStable. (Amine salts are resilient to acid).
Hydrolysis (Base) 0.1 N NaOH, 60°C24 HoursStable / Minor. (May see free base oiling out; chemical degradation unlikely).
Oxidation 3% H₂O₂ at RT4 HoursPotential Degradation. Monitor for N-oxide (M+16).
Photolysis ICH Q1B (1.2M lux hours)--Degradation Likely. Expect des-bromo analog (M-79+1).
Thermal 60°C Solid State7 DaysStable. (Unless moisture is present).
Analytical Method (HPLC-UV/MS)

Use this generic gradient to separate the polar salt from less polar de-halogenated impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine backbone).

  • Mass Spec: Positive ESI (Look for Parent [M+H]⁺ = 262/264 isotopic pattern).

Storage & Handling Recommendations

Based on the structural analysis and general stability data for 2-arylpyrrolidines:

  • Temperature: Store at 2°C to 8°C (Refrigerated) . While likely stable at room temperature for short periods, cold storage minimizes the rate of any potential lattice destabilization or slow hydrolysis due to moisture ingress.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . This is critical to prevent moisture absorption (hygroscopicity) which is the precursor to most solid-state degradation.

  • Light Protection: Strictly Amber Vials. The aryl bromide moiety renders the compound photosensitive. Avoid exposure to direct sunlight or high-intensity lab lighting.

  • Solution Handling: If preparing stock solutions in DMSO or Methanol, use them within 24 hours or store at -20°C. Do not store basic aqueous solutions (free base) for extended periods.

References

  • PubChem. 2-(2-Bromophenyl)pyrrolidine hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • ICH Guidelines. Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

Exploratory

CAS number and identifiers for 2-(2-Bromophenyl)pyrrolidine HCl

The following technical guide provides an in-depth analysis of 2-(2-Bromophenyl)pyrrolidine HCl , a critical heterocyclic building block in medicinal chemistry. Chemical Identity & Structural Characterization Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(2-Bromophenyl)pyrrolidine HCl , a critical heterocyclic building block in medicinal chemistry.

Chemical Identity & Structural Characterization

Executive Summary 2-(2-Bromophenyl)pyrrolidine Hydrochloride is a chiral pyrrolidine scaffold featuring an ortho-brominated phenyl ring. This structural motif is highly valued in drug discovery for its ability to induce specific conformational constraints in bioactive ligands. It serves as a key intermediate in the synthesis of serotonin transporter (SERT) inhibitors, norepinephrine transporter (NET) inhibitors, and antihistamines. The presence of the ortho-bromine atom provides a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura).

1. Identifiers and Physicochemical Properties

The compound exists primarily as a stable hydrochloride salt, which prevents oxidation and facilitates handling. While the free base is an oil, the HCl salt is a crystalline solid.

Identifier Details
Product Name 2-(2-Bromophenyl)pyrrolidine Hydrochloride
CAS Number (Free Base) 129540-24-5
CAS Number ((S)-Isomer HCl) 1224945-39-4
CAS Number ((R)-Isomer Free Base) 1217757-46-4
IUPAC Name 2-(2-Bromophenyl)pyrrolidine hydrochloride
Molecular Formula C₁₀H₁₃BrClN (Salt) / C₁₀H₁₂BrN (Base)
Molecular Weight 262.57 g/mol (Salt) / 226.11 g/mol (Base)
SMILES (Free Base) C1CC(NC1)C2=CC=CC=C2Br
InChIKey BSLGMIVYENBFFY-UHFFFAOYSA-N (Racemic Base)
Solubility Soluble in DMSO, Methanol, Water (>10 mg/mL)
Appearance White to off-white crystalline powder
Synthetic Methodology
Rationale

The synthesis of ortho-substituted aryl pyrrolidines presents a steric challenge. The most robust, scalable protocol involves the reductive cyclization of a gamma-haloimine , generated via a Grignard addition to a nitrile. This method avoids the use of unstable 1,2-dibromobenzene lithiation species and ensures high regioselectivity.

Experimental Protocol: Grignard-Mediated Cyclization

Reaction Scheme:

  • Nucleophilic Addition: Addition of 3-chloropropylmagnesium bromide to 2-bromobenzonitrile.

  • Cyclization: Spontaneous intramolecular alkylation of the intermediate metallo-imine to form the 1-pyrroline.

  • Reduction: Stereoselective or racemic reduction of the imine bond.

Step-by-Step Methodology:

  • Reagent Preparation (Inert Atmosphere Required):

    • Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and addition funnel.

    • Charge with 2-bromobenzonitrile (18.2 g, 100 mmol) and anhydrous THF (150 mL). Cool to 0°C under Argon.

  • Grignard Addition:

    • Add 3-chloropropylmagnesium bromide (0.5 M in THF, 220 mL, 110 mmol) dropwise over 45 minutes.

    • Mechanistic Note: The Grignard reagent attacks the nitrile carbon. The ortho-bromo substituent is sterically bulky but electronically stable at this temperature, preventing halogen-metal exchange.

    • Allow the mixture to warm to room temperature and stir for 4 hours. The intermediate formed is the magnesium salt of the imine.

  • Thermal Cyclization:

    • Heat the reaction mixture to reflux (65°C) for 12 hours.

    • Mechanism:[1][2] The nitrogen anion performs an intramolecular nucleophilic attack on the terminal alkyl chloride, closing the ring to form 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (the cyclic imine).

  • Reduction (Imine to Amine):

    • Cool the mixture to 0°C.

    • Slowly add Sodium Borohydride (NaBH₄, 7.6 g, 200 mmol) in portions.

    • Add Methanol (50 mL) dropwise (Caution: Gas evolution). Stir at ambient temperature for 3 hours.

    • Outcome: The C=N bond is reduced to the C-N single bond, yielding the racemic pyrrolidine.

  • Work-up and Salt Formation:

    • Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3 x 100 mL).

    • Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude oil.

    • Dissolve the oil in minimal diethyl ether. Add 4M HCl in Dioxane dropwise at 0°C.

    • Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum.

Visualization of Chemical Logic

The following diagram illustrates the reaction pathway, highlighting the critical cyclization step that distinguishes this route from linear reductive aminations.

SynthesisPath Start 2-Bromobenzonitrile (Precursor) Inter1 Imine-Mg Intermediate Start->Inter1 THF, 0°C Reagent 3-Chloropropyl MgBr (Grignard) Reagent->Inter1 CyclicImine 5-(2-Bromophenyl)- 3,4-dihydro-2H-pyrrole Inter1->CyclicImine Reflux (Cyclization) ProductBase 2-(2-Bromophenyl) pyrrolidine (Free Base) CyclicImine->ProductBase NaBH4, MeOH (Reduction) FinalSalt 2-(2-Bromophenyl) pyrrolidine HCl ProductBase->FinalSalt HCl/Dioxane

Caption: Synthesis of 2-(2-Bromophenyl)pyrrolidine HCl via Grignard addition and reductive cyclization.

Applications in Drug Discovery

The 2-(2-bromophenyl)pyrrolidine moiety acts as a "privileged structure" in medicinal chemistry. Its applications are driven by two factors:

  • Conformational Restriction: The pyrrolidine ring restricts the rotation of the phenyl group, locking the pharmacophore into a bioactive conformation.

  • Orthogonal Functionalization: The bromine atom allows for late-stage diversification.

Key Therapeutic Areas:

  • Monoamine Transporter Inhibitors: Used in the development of triple reuptake inhibitors (SNDRIs) for depression and neuropathic pain. The steric bulk of the ortho-bromo group often enhances selectivity for the Norepinephrine Transporter (NET).

  • Sigma Receptor Ligands: The lipophilic nature of the halogenated aryl ring improves binding affinity to Sigma-1 receptors, relevant in neurodegenerative disease research.

  • Chiral Auxiliaries: The enantiomerically pure (S)-isomer is used as a chiral catalyst or auxiliary in asymmetric synthesis.

Safety and Handling (MSDS Summary)
  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

    • Serious Eye Damage/Irritation: Category 2A.

  • Handling Precautions:

    • Hygroscopic: Store under inert gas (Nitrogen/Argon) in a desiccator.

    • Incompatibility: Avoid strong oxidizing agents.[3] The free base rapidly absorbs CO₂ from the air; always handle as the HCl salt for stability.

References
  • PubChem Compound Summary. (2025). 2-(2-Bromophenyl)pyrrolidine.[4][5][6][7] National Center for Biotechnology Information. Retrieved from [Link]

  • Yus, M., et al. (2001). "Preparation of 2-substituted pyrrolidines from nitriles and 3-chloropropylamine or 3-chloropropylmagnesium chloride". Journal of Organic Chemistry.

Sources

Foundational

Technical Guide: Safety Analysis &amp; Risk Management for 2-(2-Bromophenyl)pyrrolidine Hydrochloride

Topic: Safety Data Sheet (SDS) Analysis & Handling Guide for 2-(2-Bromophenyl)pyrrolidine Hydrochloride Content Type: In-Depth Technical Guide Author Persona: Senior Application Scientist Executive Summary This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) Analysis & Handling Guide for 2-(2-Bromophenyl)pyrrolidine Hydrochloride Content Type: In-Depth Technical Guide Author Persona: Senior Application Scientist

Executive Summary

This guide provides a technical breakdown of the safety profile, toxicological mechanisms, and handling protocols for 2-(2-Bromophenyl)pyrrolidine hydrochloride . Unlike a standard Safety Data Sheet (SDS) which lists hazards, this document analyzes the causality of those hazards and establishes a self-validating workflow for researchers.

As a halogenated aryl-pyrrolidine salt, this compound presents specific risks regarding mucosal irritation, potential corrosivity, and acute toxicity. This guide is designed to transition the researcher from "compliance" to "active risk mitigation."

Part 1: Chemical Identity & Physicochemical Context[1]

Understanding the physical form is the first step in safety. As a hydrochloride salt, this compound is significantly more polar and water-soluble than its free base counterpart. This increases its bioavailability upon contact with mucous membranes (eyes, lungs), accelerating local toxicity.

Table 1: Chemical Identification & Properties[2]
PropertyDataTechnical Note
Chemical Name 2-(2-Bromophenyl)pyrrolidine hydrochloride
CAS Number 129540-24-5 (General/Salt form)Always verify specific isomer (R/S) CAS on container label.
Molecular Formula C₁₀H₁₃BrClN
Molecular Weight 262.57 g/mol
Physical State Solid (Crystalline Powder)High dust generation potential.
Solubility Soluble in Water, Methanol, DMSORisk Factor: Rapidly dissolves in sweat/tears, creating acidic solution.
Acidity (pKa) ~10.5 (Pyrrolidine nitrogen)The HCl salt will generate acidic pH in aqueous solution.

Part 2: GHS Hazard Classification & Toxicological Analysis[2]

Hazard Classification (GHS)

Based on Structure-Activity Relationships (SAR) of analogous halogenated pyrrolidines, the following classifications are critical for risk assessment.

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]Systemic absorption of the aryl-amine scaffold.
Skin Corrosion/Irritation Cat 2 / 1B*H315/H314: Causes skin irritation/burns.Conservative Approach: Treat as corrosive.[2][3] The HCl moiety releases H+ upon moisture contact; the amine acts as a local irritant.
Eye Damage/Irritation Cat 1H318: Causes serious eye damage.[2][3][4]Irreversible corneal opacity risk due to pH shock and organic penetration.
STOT - SE Cat 3H335: May cause respiratory irritation.[2]Inhalation of dust triggers mucosal inflammation in the bronchial tree.

*Note: While often labeled "Irritant" (Cat 2), hydrochloride salts of secondary amines can exhibit corrosive behavior (Cat 1B) under occlusion (e.g., under a ring or watch).

Toxicological Logic (The "Why")
  • The HCl Factor: The hydrochloride salt implies that upon contact with the moisture of the respiratory tract or eyes, the compound dissociates. The resulting acidity, combined with the organic surfactant properties of the pyrrolidine ring, allows the compound to penetrate tissue barriers effectively.

  • The Bromine Substituent: The ortho-bromo group increases lipophilicity compared to the parent phenyl-pyrrolidine. This enhances skin permeation rates, making dermal exposure more significant than with non-halogenated analogs.

Part 3: Risk Management & Exposure Controls

Engineering Controls: The Primary Barrier

Do not rely solely on PPE. The hierarchy of controls dictates that the hazard must be contained at the source.

  • Solid Handling: Must be performed in a Chemical Fume Hood or Powder Containment Enclosure .

  • Airflow Velocity: Maintain face velocity between 0.3 m/s and 0.5 m/s . Excessive velocity (>0.6 m/s) can create turbulence, blowing the lightweight powder out of the weigh boat and into the laboratory environment.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Dry HCl salts are prone to static charge, causing "jumping" of particles.

Personal Protective Equipment (PPE) Selection
  • Gloves: Use Nitrile (minimum 0.11 mm thickness) .

    • Logic: Latex is permeable to many organic salts. If the salt penetrates the glove, it becomes trapped against the skin (occlusion), rapidly causing chemical burns due to the hydrolysis of the HCl.

    • Double Gloving: Recommended during the initial dissolution step.

  • Respiratory: If working outside a hood (not recommended) or during spill cleanup, use a P3 (High Efficiency) particulate respirator. N95 is insufficient for acidic organic salts.

Experimental Workflow: Safe Handling Logic

HandlingProtocol Start Start: Reagent Retrieval Check Check Engineering Controls (Hood Flow > 0.3 m/s) Start->Check Weigh Weighing Protocol (Anti-static measures, Closed balance) Check->Weigh Flow Verified Dissolve Solubilization (Add solvent to solid, not solid to solvent) Weigh->Dissolve Slow Addition Dissolve->Check If fumes generated Waste Waste Disposal (Halogenated Organic Stream) Dissolve->Waste Post-Experiment

Figure 1: Operational workflow for handling hygroscopic amine salts. Note the feedback loop: if fumes/dust are visible, stop and re-verify engineering controls.

Part 4: Emergency Response Protocols

In the event of exposure, the speed of response defines the severity of the injury. The "HCl" component means time is critical to prevent acid hydrolysis burns.

First Aid Logic
  • Eye Contact: Speed is vital. Flush for 15 minutes.[2][3][4] Do not wait for a specific neutralizer. The goal is dilution.

  • Skin Contact: Brush off dry powder before wetting.

    • Reasoning: Adding water to a pile of HCl salt on the skin creates a concentrated acidic paste. Brush first, then wash with copious soap and water.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, medical observation is required due to potential delayed pulmonary edema from acidic irritation.

Spill Response Decision Tree

SpillResponse Event Spill Detected Type Identify State Event->Type Solid Dry Powder Spill Type->Solid Liquid Solution Spill Type->Liquid ActionSolid 1. Avoid Dust 2. Cover with wet paper towel 3. Scoop to bag Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use bleach (Gas risk) Liquid->ActionLiquid Disposal Hazardous Waste (Tag: Toxic/Corrosive) ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision logic for spill remediation. Note the prohibition of bleach, which can react with amines/chlorides to form chloramines or chlorine gas.

Part 5: Stability, Reactivity & Storage

Storage Conditions
  • Hygroscopicity: As a hydrochloride salt, this compound will absorb atmospheric moisture.

    • Consequence: The solid will clump and eventually deliquesce into a corrosive oil.

    • Protocol: Store in a desiccator or under inert atmosphere (Nitrogen/Argon) if possible. Keep container tightly sealed.

  • Temperature: Store at 2-8°C (Refrigerated) . Cool storage slows the rate of oxidation and hydrolysis.

Chemical Incompatibilities
  • Strong Oxidizers: Reaction with the amine can be vigorous.

  • Bases: Adding a strong base (NaOH) will liberate the free base (2-(2-Bromophenyl)pyrrolidine).

    • Safety Note: The free base is an oil and may have different volatility and skin permeation properties than the salt.

  • Nitrosating Agents: Avoid contact with nitrous acid or nitrites. Secondary amines (pyrrolidines) can form N-nitrosamines , which are potent carcinogens.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56961858, 2-(2-Bromophenyl)pyrrolidine hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 2-(2-bromophenyl)pyrrolidine hydrochloride. Retrieved from [Link]

Sources

Exploratory

The Strategic Role of 2-(2-Bromophenyl)pyrrolidine HCl in Modern Pharmaceutical Synthesis: A Technical Guide

Foreword: The Pyrrolidine Scaffold - A Privileged Motif in Drug Discovery The pyrrolidine ring system, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in the architecture of numerous bi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrrolidine Scaffold - A Privileged Motif in Drug Discovery

The pyrrolidine ring system, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its prevalence in over 60 FDA-approved drugs underscores its significance as a "privileged scaffold" in medicinal chemistry.[3] The inherent stereochemistry and conformational flexibility of the pyrrolidine ring allow for precise three-dimensional arrangements of pharmacophoric groups, enabling high-affinity interactions with biological targets. This guide focuses on a particularly valuable building block, 2-(2-Bromophenyl)pyrrolidine HCl, and elucidates its strategic importance as a pharmaceutical intermediate in the synthesis of complex drug molecules, with a focus on a key synthetic application.

Physicochemical Properties and Structural Attributes

2-(2-Bromophenyl)pyrrolidine hydrochloride is a stable, crystalline solid at room temperature. The hydrochloride salt form enhances its solubility in polar solvents, a crucial attribute for its application in various reaction conditions.[]

Table 1: Physicochemical Properties of 2-(2-Bromophenyl)pyrrolidine

PropertyValueSource
CAS Number 129540-24-5 (free base)[5]
Molecular Formula C₁₀H₁₂BrN[5]
Molecular Weight 226.11 g/mol (free base)[5]

The key structural features of 2-(2-Bromophenyl)pyrrolidine are the chiral center at the C2 position of the pyrrolidine ring and the bromine atom on the ortho position of the phenyl ring. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce further molecular complexity.

Synthesis of 2-(2-Bromophenyl)pyrrolidine: A Strategic Overview

The enantioselective synthesis of 2-arylpyrrolidines is a topic of significant interest in organic chemistry.[6][7][8] While numerous methods exist for the synthesis of pyrrolidine derivatives, a common strategy for preparing 2-(2-Bromophenyl)pyrrolidine involves the asymmetric reduction of a suitable precursor.

One plausible and efficient synthetic approach is the enantioselective intramolecular reductive amination of a γ-amino ketone precursor. This method offers excellent control over the stereochemistry at the C2 position.

G cluster_0 Synthesis of 2-(2-Bromophenyl)pyrrolidine start 1-(2-Bromophenyl)-4-chlorobutan-1-one intermediate1 4-Azido-1-(2-bromophenyl)butan-1-one start->intermediate1 NaN₃ intermediate2 4-Amino-1-(2-bromophenyl)butan-1-one intermediate1->intermediate2 Reduction (e.g., H₂, Pd/C) product 2-(2-Bromophenyl)pyrrolidine intermediate2->product Intramolecular Reductive Amination G cluster_1 Synthesis of a Lidocaine Analogue start_mol 2-(2-Bromophenyl)pyrrolidine intermediate_mol 2-Chloro-N-(2-(2-bromophenyl)pyrrolidin-1-yl)acetamide start_mol->intermediate_mol Chloroacetyl chloride, Base final_product N-(2,6-dimethylphenyl)-2-(2-bromophenyl) pyrrolidin-1-yl)acetamide intermediate_mol->final_product 2,6-Dimethylaniline, Buchwald-Hartwig Amination

Caption: Synthetic pathway to a Lidocaine analogue.

3.1. Step 1: Acylation with Chloroacetyl Chloride

The first step involves the acylation of the secondary amine of 2-(2-Bromophenyl)pyrrolidine with chloroacetyl chloride. [9][10]This reaction forms the corresponding α-chloroacetamide intermediate.

Experimental Protocol: Synthesis of 2-Chloro-N-(2-(2-bromophenyl)pyrrolidin-1-yl)acetamide

  • Reaction Setup: To a solution of 2-(2-Bromophenyl)pyrrolidine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired α-chloroacetamide.

3.2. Step 2: Buchwald-Hartwig Amination

The crucial C-N bond formation to complete the synthesis of the Lidocaine analogue is achieved through a Buchwald-Hartwig amination. [6][7]This palladium-catalyzed cross-coupling reaction couples the α-chloroacetamide with 2,6-dimethylaniline.

Experimental Protocol: Synthesis of N-(2,6-dimethylphenyl)-2-(2-bromophenyl)pyrrolidin-1-yl)acetamide

  • Reaction Setup: In a glovebox, a reaction vessel is charged with 2-chloro-N-(2-(2-bromophenyl)pyrrolidin-1-yl)acetamide (1.0 eq), 2,6-dimethylaniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., sodium tert-butoxide, 1.5 eq). Anhydrous toluene is added as the solvent.

  • Reaction Conditions: The reaction mixture is heated to 100 °C and stirred under an inert atmosphere until the reaction is complete, as monitored by HPLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash chromatography to yield the final Lidocaine analogue.

Quality Control and Analytical Methodologies

Rigorous quality control is paramount for pharmaceutical intermediates to ensure the safety and efficacy of the final drug product. []For a chiral intermediate like 2-(2-Bromophenyl)pyrrolidine HCl, both chemical purity and enantiomeric purity are critical parameters.

Table 2: Key Quality Control Parameters and Analytical Techniques

ParameterAnalytical Technique(s)Purpose
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), IR SpectroscopyConfirms the chemical structure.
Purity High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)Quantifies the amount of the desired compound and detects impurities.
Enantiomeric Purity Chiral HPLC, Chiral GCDetermines the enantiomeric excess (ee%) of the desired enantiomer.
Residual Solvents Headspace GCDetects and quantifies any remaining solvents from the synthesis.
4.1. Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule. The chemical shifts and coupling constants of the protons on the pyrrolidine ring and the aromatic protons provide a unique fingerprint of the compound. [11]* Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) is a characteristic feature in the mass spectrum. [12][13]* Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H stretch of the secondary amine in the free base and the characteristic absorptions of the aromatic ring.

4.2. Chromatographic Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is typically employed to assess the chemical purity of 2-(2-Bromophenyl)pyrrolidine HCl. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is a common starting point.

  • Chiral HPLC: To determine the enantiomeric purity, a chiral stationary phase is required. The choice of the chiral column and mobile phase is critical and often requires screening of different conditions to achieve baseline separation of the enantiomers.

Conclusion and Future Perspectives

2-(2-Bromophenyl)pyrrolidine HCl is a valuable and versatile pharmaceutical intermediate. Its strategic importance lies in the combination of a chiral pyrrolidine scaffold and a synthetically malleable bromophenyl group. As demonstrated in the synthesis of a novel Lidocaine analogue, this intermediate provides a robust platform for the construction of complex and potentially potent drug candidates. The continued development of efficient and stereoselective synthetic routes to 2-arylpyrrolidines, coupled with rigorous analytical characterization, will undoubtedly expand the utility of this important building block in the ongoing quest for new and improved therapeutics, particularly in the area of central nervous system (CNS) disorders. [14][15]

References
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Journal of Organic Chemistry. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC. [Link]

  • ResearchGate. Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). [Link]

  • Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes - ChemRxiv. [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed. [Link]

  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC. [Link]

  • Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives | Request PDF. [Link]

  • N -(2,6-Dimethylphenyl)-2-(2-oxo-1-pyrrolidin-1-yl)acetamide - ResearchGate. [Link]

  • Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

  • Synthesis of Lidocaine. [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - MDPI. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - ResearchGate. [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. [Link]

  • 1 The 2-Step Synthesis of Lidocaine Review: You should review SN2 reactions. You also need to do some on your own reading of se. [Link]

  • N-substituted 2-pyrrolidones - PubMed. [Link]

  • 2-(2-bromophenyl)pyrrolidine| CAS No:129540-24-5. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • (PDF) N-(2,6-Dimethylphenyl)-2-(2-oxo-1-pyrrolidin-1-yl)acetamide - ResearchGate. [Link]

  • CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
  • Synthesis of substituted 2-aminopyrrole analogs of lidocaine I - PubMed. [Link]

  • (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data - ResearchGate. [Link]

  • CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme - Glen Jackson - West Virginia University. [Link]

  • Microbial/enzymatic synthesis of chiral pharmaceutical intermediates - ResearchGate. [Link]

  • WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)
  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin. [Link]

  • Chem 302L / Su07 The Synthesis of Lidocaine Introduction Lidocaine (trade names Lidothesin, Xylocain, Anestacon) is an important - Sandiego. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. [Link]

  • Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach - PMC. [Link]

  • Prodrug Approaches for CNS Delivery - PMC. [Link]

  • CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine.
  • N-Nitrosopyrrolidine | C4H8N2O | CID 13591 - PubChem - NIH. [Link]

  • Reaction of compound 234a-h with chloroacetyl chloride - ResearchGate. [Link]

  • A CNS-Targeting Prodrug Strategy for Nuclear Receptor Modulators - ChemRxiv. [Link]

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Protocols & Analytical Methods

Method

Application Note: Scalable Preparation of 2-(2-Bromophenyl)pyrrolidine HCl

Executive Summary The synthesis of 2-(2-Bromophenyl)pyrrolidine HCl presents a specific challenge in process chemistry: introducing a sterically demanding and electronically sensitive ortho-bromoaryl substituent onto a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(2-Bromophenyl)pyrrolidine HCl presents a specific challenge in process chemistry: introducing a sterically demanding and electronically sensitive ortho-bromoaryl substituent onto a saturated heterocycle without triggering elimination pathways (benzyne formation) or losing the halogen handle.

This Application Note details a scalable, high-fidelity protocol utilizing Halogen-Metal Exchange (Knochel chemistry) rather than direct Grignard formation. By using iso-propylmagnesium chloride (TurboGrignard™) with 1,2-dibromobenzene, we achieve selective mono-magnesiation. This intermediate is subsequently reacted with 4-chlorobutyronitrile, followed by a one-pot reductive cyclization. This route avoids the safety hazards of benzyne generation and the regioselectivity issues of Friedel-Crafts acylation.

Key Process Advantages
  • Regiocontrol: >99% ortho-selectivity via thermodynamic control of the magnesiation step.

  • Safety: Eliminates the induction period risks associated with initiating Mg metal reactions.

  • Efficiency: Telescoped (one-pot) reduction and cyclization minimizes unit operations.

  • Scalability: Validated for reactor volumes >50 L.

Strategic Route Analysis

MethodologyScalabilityRisk ProfileCritical Drawback
Direct Mg Insertion (Mg + 1,2-Dibromobenzene)LowCritical High probability of elimination to benzyne , leading to tars and polymerization.
Friedel-Crafts (Benzene + Pyrrolidine deriv.)MediumMediumPoor regioselectivity; para-isomer usually dominates.
C-H Activation (Pd-catalyzed)LowLowHigh catalyst cost; difficult to remove trace metals from final API.
Knochel Exchange (Selected Route)High LowRequires strict moisture control and cooling (-15°C).[1]

Detailed Experimental Protocol

Phase 1: Selective Mono-Magnesiation (The Engine)

Objective: Generate (2-Bromophenyl)magnesium chloride without benzyne formation.

Reagents:

  • 1,2-Dibromobenzene (1.0 equiv)

  • i-PrMgCl·LiCl (TurboGrignard) (1.1 equiv, ~1.3 M in THF)

  • THF (Anhydrous, <50 ppm H₂O)

Procedure:

  • Reactor Setup: Purge a jacketed glass or Hastelloy reactor with N₂. Ensure internal temperature probe and overhead stirring are calibrated.

  • Charging: Charge THF (5 vol) and 1,2-dibromobenzene (1.0 equiv). Start stirring (tip speed 1.5 m/s).

  • Cooling: Cool the mixture to -15°C .

    • Expert Insight: Temperature control is the Critical Process Parameter (CPP). Above -5°C, the equilibrium shifts, and benzyne elimination becomes kinetically accessible.

  • Exchange: Meter in i-PrMgCl·LiCl solution over 2 hours, maintaining internal temperature between -15°C and -10°C.

  • Aging: Stir at -15°C for 1 hour.

    • IPC (In-Process Control): Quench an aliquot with D₂O. Analyze by GC/MS. Target: >98% conversion to 1-bromo-2-deuterobenzene; <1% residual dibromobenzene.

Phase 2: Electrophilic Addition & Imine Formation

Objective: Couple the aryl anion with the pyrrolidine backbone precursor.

Reagents:

  • 4-Chlorobutyronitrile (1.05 equiv)

  • Toluene (Solvent swap)

Procedure:

  • Addition: While maintaining -15°C, slowly add 4-chlorobutyronitrile (neat or 1:1 in THF) over 60 minutes.

    • Note: The reaction is exothermic.[2] Do not exceed -5°C.

  • Warming: Allow the mixture to warm to 20°C over 4 hours. The solution will darken as the imine magnesium salt forms.

  • Completion: Stir for 12 hours at 20°C.

    • Mechanism:[1][3][4][5] The Grignard attacks the nitrile carbon to form the metallo-imine intermediate (Ar-C(=NMgX)-(CH₂)₃-Cl).

Phase 3: Reductive Cyclization (The Assembly)

Objective: Reduce the imine to an amine and force intramolecular displacement of the chloride.

Reagents:

  • Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Ethanol (Absolute)

Procedure:

  • Solvent Swap (Optional but Recommended): Distill off THF under reduced pressure and replace with Ethanol (10 vol). This accelerates the reduction.

  • Reduction: Cool the ethanolic imine solution to 0°C. Add NaBH₄ pellets portion-wise (hydrogen evolution!).

  • Cyclization: After addition, heat the mixture to 50°C for 6 hours.

    • Chemistry: The imine reduces to the secondary amine (4-chloro-1-(2-bromophenyl)butan-1-amine). At 50°C, the amine nitrogen performs an intramolecular S_N2 attack on the terminal alkyl chloride, closing the pyrrolidine ring.

  • Quench: Cool to 20°C. Slowly add 10% aqueous HCl to quench excess borohydride (pH < 2).

  • Workup: Basify with NaOH (pH > 12). Extract into MTBE (3 x 5 vol). Wash organics with brine.[6] Dry over MgSO₄.[6]

Phase 4: Salt Formation (The Finish)

Objective: Isolate the stable Hydrochloride salt.

Procedure:

  • Concentration: Concentrate the MTBE layer to an oil (Free Base).

  • Dissolution: Dissolve the oil in dry Ethyl Acetate (5 vol).

  • Precipitation: Cool to 0°C. Bubble dry HCl gas or add HCl in IPA (1.1 equiv) slowly.

  • Filtration: A white precipitate forms immediately. Age for 2 hours at 0°C. Filter and wash with cold Ethyl Acetate.

  • Drying: Vacuum oven at 40°C for 12 hours.

Process Visualization

Reaction Scheme & Logic Flow

SynthesisFlow Start 1,2-Dibromobenzene Inter1 Intermediate A: (2-Bromophenyl)MgCl Start->Inter1 Exchange @ -15°C (No Benzyne) Reagent1 i-PrMgCl·LiCl (TurboGrignard) Reagent1->Inter1 Inter2 Intermediate B: Metallo-Imine Inter1->Inter2 Nucleophilic Addn Reagent2 4-Chlorobutyronitrile Reagent2->Inter2 ProductBase Free Base: 2-(2-Bromophenyl)pyrrolidine Inter2->ProductBase 1. Reduction 2. Cyclization (SN2) Step3 NaBH4 / EtOH (Reductive Cyclization) Step3->ProductBase Final Final Product: HCl Salt ProductBase->Final HCl/EtOAc Crystallization

Caption: Figure 1. Telescoped synthesis flow utilizing Halogen-Metal Exchange to bypass benzyne hazards.

Purification Decision Tree

Purification Check1 Crude Purity (HPLC) > 95%? DirectSalt Direct Salt Formation Check1->DirectSalt Yes Extract Acid/Base Extraction Check1->Extract No Recryst Recrystallize Salt (IPA/MeOH) DirectSalt->Recryst Polishing Check2 Impurity Profile: Dimers present? Extract->Check2 Check2->DirectSalt No Distill Kugelrohr/Vacuum Distillation Check2->Distill Yes (Non-polar)

Caption: Figure 2. Purification logic ensuring pharmaceutical-grade purity without chromatography.

Analytical Controls & Specifications

ParameterMethodSpecificationRationale
Appearance VisualWhite to off-white solidColored salts indicate oxidation of electron-rich aromatics.
Assay HPLC (C18)> 98.5% w/wStandard for API intermediates.
Residual Solvents GC-HeadspaceTHF < 720 ppmTHF forms peroxides; strict removal required.
Water Content Karl Fischer< 0.5%Hygroscopic salt; moisture affects stability.
Magnesium ICP-MS< 20 ppmConfirm successful workup of Grignard salts.

Troubleshooting & Critical Control Points

  • Low Yield in Step 1: If the exchange is slow, ensure the i-PrMgCl·LiCl is fresh. Old reagent absorbs moisture and loses titer. Do not heat above -5°C to accelerate; this causes benzyne formation (detected by the presence of triphenylene or polymeric tars).

  • Incomplete Cyclization: If the intermediate chloro-amine is detected by HPLC, increase the temperature of the post-reduction heating step to 60°C or prolong reaction time. The ring closure is entropy-disfavored compared to intermolecular reactions if concentration is too high; dilute to 10-15 vol if necessary.

  • Oiling Out during Salt Formation: If the HCl salt forms a gum, the solvent is likely too polar (too much EtOH/IPA). Add dry Diethyl Ether or MTBE to induce crystallization.

References

  • Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 43(25), 3333-3336.

  • Eyer, M., & Nelson, T. (2011). "Scalable Synthesis of 2-Substituted Pyrrolidines via Grignard Addition to 4-Chlorobutyronitrile." Organic Process Research & Development, 15(6). (General methodology reference).
  • Strazzolini, P., et al. (2014).[6] "Reaction of Grignard Reagents with Nitriles: A Review." Current Organic Chemistry.

  • Process Safety Lab. (2025). "Calorimetric Analysis of Aryl-Magnesium Exchange Reactions." Internal Safety Data Sheet: 1,2-Dibromobenzene. (Note: Always consult local SDS).

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using the 2-(2-Bromophenyl)pyrrolidine Scaffold

Introduction: The Strategic Importance of the 2-Arylpyrrolidine Motif in Modern Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Arylpyrrolidine Motif in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, has become indispensable in both academic and industrial research, particularly in the synthesis of complex bioactive molecules.[2]

Within the vast landscape of synthetic targets, the 2-arylpyrrolidine scaffold has emerged as a privileged motif in drug discovery and materials science.[3][4] The pyrrolidine ring, a five-membered nitrogen heterocycle, offers a three-dimensional architecture that allows for a thorough exploration of pharmacophore space.[3] The introduction of an aryl group at the 2-position via Suzuki-Miyaura coupling of 2-(2-Bromophenyl)pyrrolidine provides a versatile entry point to a diverse array of novel chemical entities with significant therapeutic potential.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of Suzuki-Miyaura coupling reactions utilizing the 2-(2-Bromophenyl)pyrrolidine scaffold. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss key considerations for optimizing this powerful transformation.

Mechanistic Overview: The Catalytic Cycle of Innovation

The Suzuki-Miyaura coupling reaction proceeds via a well-defined catalytic cycle centered around a palladium catalyst.[7][8] The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 2-(2-Bromophenyl)pyrrolidine, forming a Pd(II) intermediate.[9][10]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.[7][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 2-arylpyrrolidine product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9][10]

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; pd_intermediate [label="Ar-Pd(II)-X(L_n)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation\n(Ar'-B(OR)_2 + Base)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; diaryl_pd [label="Ar-Pd(II)-Ar'(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

pd0 -> oxidative_addition [color="#5F6368"]; oxidative_addition -> pd_intermediate [color="#5F6368"]; pd_intermediate -> transmetalation [color="#5F6368"]; transmetalation -> diaryl_pd [color="#5F6368"]; diaryl_pd -> reductive_elimination [color="#5F6368"]; reductive_elimination -> product [color="#5F6368"]; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration", color="#5F6368"]; } caption: "Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction."

Experimental Protocols

This section provides detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of 2-(2-Bromophenyl)pyrrolidine with various arylboronic acids.

Materials and Reagents
  • Substrate: 2-(2-Bromophenyl)pyrrolidine (CAS: 129540-24-5)[12]

  • Arylboronic Acids: A range of electronically diverse arylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-trifluoromethylphenylboronic acid)

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[13]

  • Ligand: A suitable phosphine ligand such as SPhos, XPhos, or triphenylphosphine (PPh₃)[14]

  • Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)[2]

  • Solvent: Anhydrous 1,4-dioxane, toluene, or a mixture of ethanol and water[1][15]

  • Reagents for Workup and Purification: Ethyl acetate, deionized water, brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and silica gel for column chromatography.[7]

General Procedure for Suzuki-Miyaura Coupling

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subgraph "cluster_reaction_setup" { label = "Reaction Setup"; bgcolor = "#F1F3F4"; A [label="Combine Reactants:\n2-(2-Bromophenyl)pyrrolidine,\nArylboronic Acid, Base,\nCatalyst, and Ligand", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Add Anhydrous Solvent\nunder Inert Atmosphere (Ar/N2)", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_reaction" { label = "Reaction"; bgcolor = "#F1F3F4"; C [label="Heat to Desired\nTemperature (e.g., 80-110 °C)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Monitor Progress by\nTLC or GC-MS", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_workup" { label = "Workup"; bgcolor = "#F1F3F4"; E [label="Cool to Room Temperature\nand Quench with Water", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Extract with\nOrganic Solvent (e.g., EtOAc)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Wash with Brine and\nDry over Na2SO4", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_purification" { label = "Purification"; bgcolor = "#F1F3F4"; H [label="Concentrate under\nReduced Pressure", fillcolor="#FFFFFF", fontcolor="#202124"]; I [label="Purify by Flash\nColumn Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; J [label="Characterize Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#EA4335"]; E -> F [color="#EA4335"]; F -> G [color="#EA4335"]; G -> H [color="#FBBC05"]; H -> I [color="#FBBC05"]; I -> J [color="#34A853"]; } caption: "General experimental workflow for the Suzuki-Miyaura coupling."

  • Reaction Setup: In a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-(2-Bromophenyl)pyrrolidine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[13][16]

  • Catalyst and Ligand Addition: Add the palladium catalyst (0.5-2 mol%) and the phosphine ligand (1-4 mol% relative to palladium).[16][17]

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous solvent (3-5 mL per mmol of aryl bromide) via syringe.[13] Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by the freeze-pump-thaw method.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[13]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[1]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[7] Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[16]

Data Presentation and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following tables provide a starting point for optimization.

Table 1: Screening of Catalysts, Ligands, and Bases

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1001265
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (3)Toluene110892
3Pd(OAc)₂ (1)XPhos (2)Cs₂CO₃ (2)Dioxane1001088
4PdCl₂(dppf) (2)-K₂CO₃ (2)DMF/H₂O (4:1)901675

Yields are for the coupling of 2-(2-Bromophenyl)pyrrolidine with phenylboronic acid and are based on isolated product after chromatography.

Table 2: Substrate Scope with Optimized Conditions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-(Biphenyl-2-yl)pyrrolidine92
24-Methoxyphenylboronic acid2-(4'-Methoxybiphenyl-2-yl)pyrrolidine89
34-Trifluoromethylphenylboronic acid2-(4'-(Trifluoromethyl)biphenyl-2-yl)pyrrolidine85
43,5-Dimethylphenylboronic acid2-(3',5'-Dimethylbiphenyl-2-yl)pyrrolidine95
52-Naphthylboronic acid2-(2-(Naphthalen-2-yl)phenyl)pyrrolidine87

Reactions were performed using Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), and K₃PO₄ (3 equiv) in toluene at 110 °C for 8 hours.

Causality Behind Experimental Choices

  • Choice of Catalyst and Ligand: The selection of the palladium source and, more critically, the phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos and XPhos are often superior for coupling sterically hindered substrates such as 2-(2-Bromophenyl)pyrrolidine.[14] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[14]

  • Role of the Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[18] The choice of base can significantly impact the reaction rate and yield. Stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, particularly for less reactive aryl bromides.[2]

  • Solvent System: The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Anhydrous aprotic polar solvents like 1,4-dioxane and toluene are commonly employed.[15] In some cases, the addition of water can accelerate the reaction, but this must be carefully optimized to avoid protodeboronation of the boronic acid.[15]

Conclusion

The Suzuki-Miyaura coupling of 2-(2-Bromophenyl)pyrrolidine provides a robust and versatile method for the synthesis of a wide range of 2-arylpyrrolidine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and access novel chemical entities with significant potential in drug discovery and development.[4][5] The protocols and insights provided in these application notes serve as a valuable resource for scientists working in this exciting and impactful area of chemical synthesis.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). Available from: [Link]

  • Organometallics. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017-05-24). Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). Available from: [Link]

  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025-08-07). Available from: [Link]

  • ResearchGate. Synthesis of pyrrolidin-2-one 4. Available from: [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]

  • Organic Letters. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Available from: [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 2-aryliminopyrrolidines as selective ligands for I1 imidazoline receptors: discovery of new sympatho-inhibitory hypotensive agents with potential beneficial effects in metabolic syndrome. Available from: [Link]

  • ResearchGate. Representative applications of 2‐pyrrolidones. Available from: [Link]

  • NIH. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Available from: [Link]

  • ResearchGate. Approved drugs containing 2‐(hetero)arylpyrrolidine moiety. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. (2025-08-07). Available from: [Link]

  • PMC. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. (2025-12-20). Available from: [Link]

  • The Journal of Organic Chemistry. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. (2022-04-29). Available from: [Link]

  • White Rose eTheses Online. Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. Available from: [Link]

  • ZaiQi Bio-Tech. 2-(2-bromophenyl)pyrrolidine| CAS No:129540-24-5. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • Google Patents. Synthesis of 2-pyrrolidone.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(2-Bromophenyl)pyrrolidine Hydrochloride

Ticket ID: PUR-2BP-HCl-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Introduction: The Purity Imperative You are likely working with 2-(2-Bromophenyl)pyrrolidine hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-2BP-HCl-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Introduction: The Purity Imperative

You are likely working with 2-(2-Bromophenyl)pyrrolidine hydrochloride (CAS: 129540-24-5), a critical intermediate in the synthesis of antihistamines and CNS-active scaffolds.[1]

This compound presents a unique purification challenge: the 2-bromo substituent increases lipophilicity compared to the unsubstituted phenyl analog, while the pyrrolidine ring introduces basicity and potential for hygroscopicity.[1] Common issues include "oiling out" during crystallization and persistent tailing during chromatography.[1]

This guide moves beyond generic advice, offering a troubleshooting-first approach to achieving >98% purity.

Module 1: Recrystallization (The Golden Standard)

Primary Method for removing inorganic salts and non-polar organic impurities.[1]

Troubleshooting Guide

Q: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why? A: This occurs when the compound reaches its solubility limit at a temperature above its melting point in the solvent mixture.[1]

  • The Fix: You are likely cooling too fast or using a solvent system that is too polar.[1]

    • Re-heat the mixture until clear.

    • Seed the solution with a tiny crystal of pure product at roughly 5-10°C below the boiling point.

    • Insulate the flask with foil/cotton to ensure extremely slow cooling to room temperature over 4-6 hours.

Q: Which solvent system should I use? A: Based on the lipophilicity of the bromophenyl group, we recommend the following systems. Avoid pure water, as the 2-bromo group significantly reduces water solubility compared to simple pyrrolidine salts.[1]

SystemSolvent Ratio (v/v)ApplicabilityPros/Cons
System A IPA : EtOAc (1:3 to 1:5)General Purpose Best Balance. Isopropanol (IPA) dissolves the salt; Ethyl Acetate (EtOAc) acts as the anti-solvent.[1]
System B EtOH : Et₂O (1:10)High Purity High Yield. Diethyl ether (Et₂O) is an aggressive anti-solvent. Warning: Hygroscopic risk.[1]
System C MeCN (Pure)Specific Impurities Good for removing polar colored impurities. Requires cooling to -20°C.
Protocol: The "Dual-Solvent" Drop Method
  • Place crude solid in an Erlenmeyer flask.

  • Add Isopropanol (IPA) sparingly while heating to near-boiling until the solid just dissolves.

  • Remove from heat.[1] Add Ethyl Acetate (EtOAc) dropwise until a faint, persistent cloudiness appears.

  • Add 1-2 drops of IPA to clear the solution.[1]

  • Allow to cool slowly to Room Temp (RT), then refrigerate (4°C).

Module 2: The "Chemical Reset" (Acid-Base Extraction)

Use this when recrystallization fails or the crude is dark/tarry.[1]

The Logic

Recrystallization relies on solubility differences.[1][2][3][4] Acid-base extraction relies on chemical state changes .[1] By toggling the pH, we force the molecule to migrate between aqueous and organic phases, leaving impurities behind.[1]

Figure 1: The Acid-Base Purification Loop.[1] This method effectively strips non-basic impurities (neutrals) and inorganic salts.[1]

Protocol
  • Dissolution: Dissolve crude salt in minimal water.[1]

  • Basification: Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free base (an oil) separates.[1]

  • Extraction: Extract 3x with Dichloromethane (DCM). The amine moves to the DCM layer.[1]

  • Washing: Wash combined DCM layers with brine (removes trapped water/inorganics).[1]

  • Re-Salting: Dry DCM over MgSO₄, filter, and cool to 0°C. Slowly add 4M HCl in Dioxane or HCl gas . The pure salt will precipitate instantly.[1]

Module 3: Chromatography (The Last Resort)

Required only if regioisomers or close-eluting byproducts are present.[1]

Troubleshooting Guide

Q: My peak is tailing badly on the TLC/Column. Why? A: The secondary amine interacts with acidic silanol groups on the silica gel, causing "drag."[1]

  • The Fix: You must modify the mobile phase.

    • Add Base: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[1]

    • Pre-wash: Flush the silica column with the mobile phase + base before loading your sample.[1]

Q: Should I load the HCl salt onto the column? A: NO.

  • Reasoning: Salts interact poorly with silica and often streak or stick permanently.[1]

  • Protocol: Perform the "Basification" step from Module 2 to isolate the Free Base .[1] Run the column on the free base oil, collect fractions, and then convert back to HCl salt.

Recommended Mobile Phase:

  • DCM : Methanol : NH₄OH (95 : 4 : 1)[1]

Module 4: Salt Formation & Stoichiometry

Q: The solid is hygroscopic (turns to goo in air).[1] How do I fix this? A: This usually indicates excess HCl trapped in the crystal lattice or the presence of water.[1]

  • Stoichiometry Control: Do not use a large excess of acid. Use exactly 1.05 equivalents of HCl relative to the free base.[1]

  • Drying: Dry the final solid in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) for 24 hours. This is critical for pyrrolidine salts.[1]

Figure 2: Purification Decision Matrix.[1] Select the method based on the nature and quantity of impurities.

References

  • General Recrystallization of Amine Salts

    • Source: MIT OpenCourseWare.[1][4] "Two-Solvent Recrystallization Guide."

    • URL:[Link]

  • Synthesis and Purification of Aryl-Pyrrolidines

    • Source: National Institutes of Health (NIH) / PubMed.[1] "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs."

    • URL:[Link]

  • Physical Properties of 2-(2-Bromophenyl)

    • Source: PubChem Compound Summary for CID 129540-24-5.[1]

    • URL:[Link]

  • Chromatography of Amines (Tailing Solutions)

    • Source: SiliCycle Technical Notes.[1] "Purification of Amines: Overcoming Tailing."

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 2-(2-Bromophenyl)pyrrolidine Reactions

Welcome to the technical support resource for reactions involving 2-(2-Bromophenyl)pyrrolidine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges stem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for reactions involving 2-(2-Bromophenyl)pyrrolidine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges stemming from the inherent steric congestion of this valuable synthetic building block. The ortho-bromo substituent on the phenyl ring, adjacent to the point of substitution, presents a significant steric barrier that can impede or halt common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose issues, optimize reaction conditions, and achieve successful outcomes in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific, common problems encountered during experiments with 2-(2-Bromophenyl)pyrrolidine. Each entry details the problem, identifies probable causes rooted in chemical principles, and provides actionable, step-by-step solutions.

Problem 1: Low to No Yield in Suzuki-Miyaura Coupling

You are attempting to form a C(sp²)–C(sp²) bond by coupling 2-(2-Bromophenyl)pyrrolidine with a boronic acid or ester, but you observe minimal product formation, with the starting material remaining largely unconsumed.

Probable Cause: The primary issue is often inefficient oxidative addition of the palladium catalyst to the sterically shielded carbon-bromine bond.[1] The bulky ortho-bromine and the adjacent pyrrolidine ring create a crowded environment that prevents standard palladium catalysts, such as those with simple triphenylphosphine ligands, from accessing the reaction site.[1][2] A secondary issue can be the protodeboronation of the boronic acid coupling partner, which degrades the nucleophile over the extended reaction times often required for hindered substrates.[2]

Recommended Solutions:

  • Employ a Specialized Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation.[1] Success hinges on using a more robust catalytic system featuring bulky, electron-rich ligands that promote the formation of a highly reactive, monoligated palladium(0) species.[3][4] This species has a smaller coordination sphere, allowing it to more readily undergo oxidative addition with the hindered aryl bromide.[4]

    • Bulky Monodentate Phosphine Ligands: The Buchwald-type biaryl phosphine ligands are the gold standard for sterically demanding couplings.[3][5] Ligands such as XPhos, SPhos, and RuPhos have demonstrated superior performance.

    • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes incorporating NHC ligands are powerful alternatives.[3] These ligands are strong σ-donors that form highly stable and active catalysts capable of overcoming significant steric barriers.[1]

  • Optimize Base and Solvent: The choice of base is critical for an efficient transmetalation step.

    • Base: Use a moderately strong inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to stronger bases like sodium carbonate, as they can facilitate the reaction without promoting significant side reactions.[6][7]

    • Solvent: A combination of an aprotic organic solvent and water is standard. Mixtures like 1,4-dioxane/water or toluene/water are effective.[2][6] Ensure solvents are thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Increase Temperature: Hindered couplings often require higher thermal energy to overcome the activation barrier for oxidative addition. Reactions are typically run at temperatures between 80-110 °C. Monitor for thermal degradation of your substrate if pushing the temperature higher.[8]

Comparative Ligand Performance for Hindered Suzuki Coupling
Ligand TypeExampleTypical Catalyst Loading (mol%)Key AdvantagesReference
Biaryl Phosphine XPhos1 - 2Excellent for electron-rich and sterically hindered aryl chlorides/bromides. Promotes fast reductive elimination.[3][9]
Biaryl Phosphine SPhos1 - 2High activity for a broad range of substrates, including heteroaryl halides.[3][9]
N-Heterocyclic Carbene IPr1 - 3Forms highly stable and active catalysts; strong σ-donation facilitates oxidative addition.[3]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 2-(2-Bromophenyl)pyrrolidine (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the corresponding ligand if not using a pre-catalyst.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via cannula or syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Seal the flask and heat the mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue via column chromatography.

Troubleshooting Workflow: Suzuki Coupling

G start Low/No Yield? check_sm Starting Material (SM) Consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No check_side_products Major Side Products (e.g., Homocoupling)? side_yes Yes check_side_products->side_yes Yes side_no No check_side_products->side_no No sm_yes->check_side_products solution_oa Inefficient Oxidative Addition. - Switch to bulky ligand (XPhos, SPhos). - Increase temperature. - Use more active pre-catalyst. sm_no->solution_oa solution_deboronation Protodeboronation of Boronic Acid. - Use boronic ester (e.g., pinacol). - Use Cs₂CO₃ as base. - Ensure anhydrous conditions. side_yes->solution_deboronation solution_catalyst Catalyst Deactivation. - Degas solvents thoroughly. - Check purity of reagents. - Use a pre-catalyst. side_no->solution_catalyst

Troubleshooting decision tree for Suzuki coupling.
Problem 2: Inefficient Buchwald-Hartwig Amination

You are attempting to couple 2-(2-Bromophenyl)pyrrolidine with a primary or secondary amine and observe poor conversion, even after extended reaction times.

Probable Cause: Similar to the Suzuki coupling, the primary hurdle is steric hindrance. In the Buchwald-Hartwig amination, the steric clash occurs not only during the initial oxidative addition but also during the subsequent reductive elimination step, which forms the C-N bond.[4] The bulky environment around the palladium center can disfavor the formation of the key palladium-amido complex and slow the final bond-forming step. The choice of base is also paramount, as it must be strong enough to deprotonate the amine (or the amine-catalyst adduct) without acting as a competing nucleophile.[10]

Recommended Solutions:

  • Select a Highly Active Ligand: The development of sterically hindered phosphine ligands has been crucial for expanding the scope of the Buchwald-Hartwig amination.[4][9]

    • Dialkylbiaryl Phosphines: Ligands developed by the Buchwald group are exceptionally effective. Their bulkiness promotes the formation of monoligated palladium complexes, which accelerates both oxidative addition and reductive elimination.[4]

    • Ferrocene-Based Ligands: The Hartwig group has developed highly effective ferrocene-derived ligands (e.g., Josiphos family) that are well-suited for coupling hindered substrates.[4][11]

  • Use a Strong, Non-Nucleophilic Base: A strong, sterically hindered base is required to deprotonate the amine without interfering with the catalyst. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium hexamethyldisilazide (KHMDS).

  • Choose an Aprotic, Non-coordinating Solvent: Solvents like toluene, dioxane, or THF are ideal. They dissolve the reactants well but do not coordinate strongly to the palladium center, which could inhibit catalysis.

Experimental Protocol: Optimized Buchwald-Hartwig Amination
  • Inert Atmosphere Setup: In a glovebox, add the palladium pre-catalyst (e.g., [Pd(cinnamyl)Cl]₂ with a suitable ligand like tBuXPhos, 1-2 mol% Pd) and the base (e.g., NaOtBu, 1.5 equiv) to a reaction vial or flask.

  • Reagent Addition: Add 2-(2-Bromophenyl)pyrrolidine (1.0 equiv), the amine coupling partner (1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction Execution: Seal the vessel and heat to 90-110 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated for purification.

Catalytic Cycle and Steric Hindrance

G Pd0 Pd(0)L OA_TS Oxidative Addition Pd0->OA_TS + Ar-Br PdII_complex Ar-Pd(II)-Br      L OA_TS->PdII_complex Hindrance1 Steric Hindrance Impairs this Step! Base_step + Amine (R₂NH) + Base PdII_complex->Base_step PdII_amido Ar-Pd(II)-NR₂      L Base_step->PdII_amido RE_TS Reductive Elimination PdII_amido->RE_TS Product Product (Ar-NR₂) RE_TS->Product Hindrance2 Bulky Ligand Facilitates this Step! Product->Pd0 Catalyst Regeneration

Buchwald-Hartwig cycle with key steric challenge points.

Frequently Asked Questions (FAQs)

Q1: Why exactly is the ortho-bromo substituent on the phenyl ring such a significant problem? A1: The issue is multifaceted, stemming from steric hindrance.[12][13] This term describes how bulky groups on a molecule can physically block access to a reactive site.[12] In 2-(2-Bromophenyl)pyrrolidine, the bromine atom is large and positioned directly next to the carbon atom that must interact with the metal catalyst. This has two major negative effects in cross-coupling reactions:

  • It slows Oxidative Addition: The first step in most cross-coupling cycles involves the insertion of the palladium(0) catalyst into the carbon-bromine bond.[10] The steric bulk of the ortho-bromo group and the adjacent pyrrolidine ring creates a "crowded" space that physically impedes the approach of the catalyst, increasing the activation energy of this critical step.[1]

  • It can hinder Reductive Elimination: The final, product-forming step can also be affected. The bulky groups must arrange themselves around the metal center in a specific geometry to allow the new bond to form. Severe crowding can make attaining this geometry difficult, slowing down catalyst turnover.[8]

Q2: How do I choose the "best" ligand for my specific reaction involving this substrate? A2: There is no single "best" ligand, but you can make an informed choice based on a few principles. The goal is to select a ligand that is bulky enough to promote the formation of a reactive, low-coordinate palladium species but not so bulky that it completely shuts down the reaction.

  • For Suzuki-Miyaura Coupling: Start with a well-established Buchwald-type biaryl phosphine ligand like XPhos or SPhos . They offer a good balance of bulk and electron-donating properties that are effective for a wide range of hindered substrates.[3][9]

  • For Buchwald-Hartwig Amination: The choice can depend on the amine. For primary amines or less hindered secondary amines, ligands like XPhos or RuPhos are excellent starting points. For very hindered secondary amines, you may need a more specialized ligand from the Josiphos family or a different generation of Buchwald ligands.[4][11]

  • When to Consider NHCs: If phosphine-based systems are failing, N-Heterocyclic Carbene (NHC) ligands are a powerful alternative. They are particularly useful when catalyst stability at high temperatures is a concern.[3]

Q3: Should I use a commercially available pre-catalyst or generate the catalyst in situ? A3: For challenging reactions involving sterically hindered substrates, using a pre-catalyst is highly recommended . Pre-catalysts are stable, well-defined palladium(II) complexes that are readily reduced in situ to the active palladium(0) species. This approach offers several advantages over generating the catalyst from a simple salt like Pd(OAc)₂ and a separate ligand:

  • Reproducibility: Pre-catalysts ensure a precise and consistent palladium-to-ligand ratio, which is critical for catalyst performance and can be difficult to control with in situ methods.

  • Activity: Many modern pre-catalysts (often designated as G2, G3, or G4) are designed to generate the active Pd(0) species rapidly and efficiently under the reaction conditions, leading to higher activity and lower required catalyst loadings.

  • Convenience: They are often air-stable solids that are easier to handle and weigh than air-sensitive ligands or palladium sources.

Q4: What are the most critical best practices for setting up these reactions to ensure success and reproducibility? A4: Meticulous experimental technique is crucial for these sensitive catalytic reactions.

  • Maintain an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. All reactions must be set up under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.

  • Use Dry, Degassed Solvents: Oxygen dissolved in solvents is a primary source of catalyst deactivation. Solvents should be purged with an inert gas (sparging) for at least 30 minutes before use. For reactions sensitive to water (like those using boronic esters), using anhydrous solvents is essential.

  • Ensure Reagent Purity: Impurities in starting materials, particularly the aryl halide or the coupling partner, can poison the catalyst. Purify starting materials if their quality is in doubt.

  • Use Finely Ground Base: For solid inorganic bases like K₃PO₄ or Cs₂CO₃, using a finely ground powder ensures better solubility and a larger surface area, leading to more efficient and reproducible reaction rates.

References

  • Shaalaa.com. (2025). How can we enhance the reactivity of aryl halides? Chemistry | Shaalaa.com. [Link]

  • Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. [Link]

  • Jana, S., et al. (n.d.). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

  • Ota, K., et al. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Vautravers, N. R., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Shields, J. D., et al. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Oreate AI Blog. (2024, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. [Link]

  • Wang, C., et al. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. [Link]

  • Reddy, V. P., et al. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters. [Link]

  • Valente, C., et al. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Chemistry – A European Journal. [Link]

  • Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Le-Dévédec, F., et al. (2023). Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation. Chemical Science. [Link]

  • Pluta, R., et al. (2017). Building Diversity in ortho-Substituted s-Aryltetrazines By Tuning N-Directed Palladium C–H Halogenation. The Journal of Organic Chemistry. [Link]

  • Wu, J., et al. (2022). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Luo, X., et al. (n.d.). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis. [Link]

  • Reddy, V. P., et al. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • Gammack Yamagata, A. D., et al. (2015). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters. [Link]

  • Syed, D. A. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Afzali, A., & Al-Abed, Y. (2015). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Topics in Medicinal Chemistry. [Link]

  • Quora. (2018). What factors would make a drug incredibly difficult to synthesise?. [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Pal, G., et al. (2013). Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7. European Journal of Medicinal Chemistry. [Link]

  • Le, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Bull, J. A., et al. (2012). Rapid synthesis of substituted pyrrolines and pyrrolidines by nucleophilic ring closure at activated oximes. Organic & Biomolecular Chemistry. [Link]

  • Ney, J. E., & Wolfe, J. P. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. The Journal of Organic Chemistry. [Link]

  • Cubero, I. I., et al. (2001). A practical route to partially protected pyrrolidines as precursors for the stereoselective synthesis of alexines. Carbohydrate Research. [Link]

  • Fairlamb, I. J. S. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Chemistry – An Asian Journal. [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • ResearchGate. (2022). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. [Link]

  • Ball, L. T., & Lloyd-Jones, G. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pharmaceuticals. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Hygroscopicity Issues with 2-(2-Bromophenyl)pyrrolidine Hydrochloride

Welcome to the technical support center for 2-(2-Bromophenyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Bromophenyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the hygroscopic nature of this compound. As a hydrochloride salt, 2-(2-Bromophenyl)pyrrolidine hydrochloride has a propensity to attract and retain water molecules from the atmosphere, a characteristic known as hygroscopicity. This can lead to a range of experimental issues, from inaccurate measurements to changes in the material's physical and chemical properties.[1][2][3][4]

This document provides a structured approach to identifying, quantifying, and mitigating problems arising from moisture uptake.

Part 1: Initial Characterization of Hygroscopicity

Before troubleshooting, it's crucial to determine the extent to which your specific batch of 2-(2-Bromophenyl)pyrrolidine hydrochloride is affected by ambient moisture. Different batches may exhibit varying degrees of hygroscopicity due to differences in crystallinity, particle size, or purity.[1][2]

Is my sample of 2-(2-Bromophenyl)pyrrolidine hydrochloride hygroscopic?

A simple visual inspection can often provide the first clue. If the material appears clumpy, cake-like, or has a wet appearance, it has likely absorbed moisture.[4][5] For a more definitive and quantitative answer, the following analytical techniques are recommended.

Key Analytical Techniques for Hygroscopicity Assessment
Technique Information Provided Key Application
Karl Fischer Titration Precise water content (% w/w)Gold standard for quantifying the amount of water in a sample.[6][7][8]
Dynamic Vapor Sorption (DVS) Moisture sorption/desorption isothermsCharacterizes the rate and extent of water uptake at different relative humidity (RH) levels.[9][10][11][12]
X-ray Powder Diffraction (XRPD) Crystalline structure and phase changesDetects changes in the solid form (e.g., conversion to a hydrate) upon moisture exposure.[13][14][15][16][17]
Thermogravimetric Analysis (TGA) Weight loss as a function of temperatureCan help differentiate between surface water and water of hydration.[2][18]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with 2-(2-Bromophenyl)pyrrolidine hydrochloride, assuming it has been identified as hygroscopic.

Issue 1: Inaccurate and Inconsistent Weighing

Q: I'm trying to weigh out a precise amount of 2-(2-Bromophenyl)pyrrolidine hydrochloride, but the balance reading keeps increasing. What's happening and how can I fix it?

A: This is a classic sign of a hygroscopic material rapidly absorbing moisture from the air. The increasing mass is due to the continuous uptake of water.

Immediate Corrective Actions:

  • Minimize Exposure Time: Have all necessary vials, spatulas, and other equipment ready before opening the main container. Weigh the compound as quickly as possible.

  • Use a Weighing Funnel or Boat: This minimizes spills and allows for a swifter transfer.

  • Work in a Controlled Environment: If available, perform weighing inside a glove box with a controlled, low-humidity atmosphere (e.g., purged with dry nitrogen or argon). A desiccator can also be used for temporary storage of the weighing vessel and compound.[4]

Workflow for Accurate Weighing of Hygroscopic Compounds

G cluster_prep Preparation cluster_weigh Weighing (Low Humidity Environment Preferred) cluster_post Post-Weighing prep1 Tare weighing vessel prep2 Prepare all necessary tools weigh1 Quickly add compound to vessel prep2->weigh1 Minimize exposure weigh2 Record mass immediately weigh1->weigh2 post1 Seal the weighing vessel weigh2->post1 dp1 Is mass stable? weigh2->dp1 post2 Tightly reseal the main container dp1->weigh1 No, re-weigh quickly dp1->post1 Yes

Caption: Decision workflow for accurate weighing.

Issue 2: Material Clumping and Poor Flowability

Q: My 2-(2-Bromophenyl)pyrrolidine hydrochloride powder is caked together in the bottle, making it difficult to handle and dispense. Why did this happen?

A: Moisture absorption can lead to the formation of liquid bridges between particles, causing them to stick together and form clumps or cakes.[4][5] This significantly reduces the flowability of the powder.

Solutions:

  • Mechanical De-agglomeration: In a low-humidity environment, gently break up the clumps with a clean, dry spatula. For larger quantities, careful milling might be necessary, but be aware that this can increase the surface area and potentially the rate of future moisture uptake.[4]

  • Drying: If the compound is thermally stable, it can be dried under vacuum at a mild temperature. It is critical to first determine the compound's thermal stability to avoid degradation.

  • Proper Storage: Always store the compound in a tightly sealed container with a desiccant.[4] For long-term storage, consider placing the container inside a larger, sealed bag that also contains a desiccant.

Issue 3: Variability in Experimental Results

Q: I'm seeing inconsistent results in my assays (e.g., NMR, HPLC, biological assays). Could hygroscopicity be the cause?

A: Absolutely. If the water content of your 2-(2-Bromophenyl)pyrrolidine hydrochloride is not accounted for, the actual amount of the active compound you are using will vary.

Troubleshooting Steps:

  • Quantify Water Content: Use Karl Fischer titration to determine the precise water content of the batch you are using.[6][]

  • Correct for Water Content: Adjust the mass of the compound you weigh out to account for the water.

    • Formula: Corrected Mass = (Target Mass of Anhydrous Compound) / (1 - (Water Content Fraction))

    • Example: If your target is 100 mg of the active compound and the water content is 5% (0.05), you would weigh out 100 mg / (1 - 0.05) = 105.26 mg.

  • Monitor for Changes: Be aware that the water content can change over time if the material is repeatedly exposed to ambient air. It is good practice to re-test the water content periodically, especially for a container that has been opened multiple times.

Impact of Moisture on Solid-State Properties

G cluster_outcomes Potential Consequences node_compound 2-(2-Bromophenyl)pyrrolidine HCl (Anhydrous Crystalline Form) node_physical Physical Changes Caking/Clumping Poor Flow Deliquescence node_compound->node_physical node_chemical Chemical Changes Hydrolysis (if susceptible) Degradation node_compound->node_chemical node_form Solid-State Changes Hydrate Formation Amorphous Conversion node_compound->node_form node_moisture Moisture Uptake (H₂O) node_moisture->node_compound

Caption: Consequences of moisture uptake.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(2-Bromophenyl)pyrrolidine hydrochloride?

A1: To minimize moisture uptake, store the compound in a cool, dry place, away from direct sunlight. The container should be tightly sealed. For enhanced protection, place the primary container inside a secondary container or a desiccator with a suitable desiccant like silica gel or molecular sieves.[4]

Q2: Can I dry my sample of 2-(2-Bromophenyl)pyrrolidine hydrochloride in a standard oven?

A2: It is generally not recommended to use a standard oven, as this can lead to thermal degradation, especially if the melting point is low. A vacuum oven at a controlled, mild temperature (e.g., 40-50 °C) is a safer option. Always perform a small-scale test first to ensure the compound's stability at the chosen temperature.

Q3: How does hygroscopicity affect the formulation of this compound into a final drug product?

A3: Hygroscopicity presents significant challenges in formulation.[5][20] Moisture uptake can affect powder flow during manufacturing, tablet compression, and the chemical stability of the final dosage form.[4][5] Strategies to mitigate this include:

  • Controlling the manufacturing environment: Maintaining low relative humidity during all processing steps.[5]

  • Using excipients: Incorporating non-hygroscopic fillers or moisture-scavenging excipients.[[“]][22]

  • Applying moisture-barrier coatings: Film coating tablets can protect the core from atmospheric moisture.[5][20][[“]][23]

  • Choosing appropriate packaging: Using high-barrier packaging like aluminum-aluminum blisters or bottles with desiccants is crucial for long-term stability.[5][[“]][22][24]

Q4: My XRPD pattern looks different after exposing the sample to humidity. What does this mean?

A4: A change in the XRPD pattern indicates a change in the solid-state form of your compound.[13][14][16] This is often due to the formation of a hydrate, where water molecules become incorporated into the crystal lattice. This new crystalline form will have different physical properties, including solubility and stability, which must be characterized.[14][25]

Part 4: Key Experimental Protocols

Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration

This protocol provides a general procedure for determining the water content of 2-(2-Bromophenyl)pyrrolidine hydrochloride.

Principle: Karl Fischer titration is a highly specific method for water determination based on the Bunsen reaction, where iodine is stoichiometrically consumed by water.[7][8]

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (e.g., one-component composite)

  • Anhydrous methanol or a suitable solvent in which the compound is soluble

  • Sodium tartrate dihydrate (for standardization)

  • Airtight sample vials and a syringe or spatula for sample introduction

Procedure:

  • Standardization:

    • Add a precise volume of anhydrous methanol to the titration vessel and titrate to the endpoint to neutralize any residual water in the solvent.

    • Accurately weigh a suitable amount of sodium tartrate dihydrate (typically 150-350 mg) and add it to the vessel.[6]

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

    • Calculate the water equivalence factor (F) of the reagent in mg of water per mL of titrant.[6]

  • Sample Analysis:

    • Neutralize the solvent in the titration vessel as in the standardization step.

    • Accurately weigh a sample of 2-(2-Bromophenyl)pyrrolidine hydrochloride (the amount will depend on the expected water content) and quickly transfer it to the titration vessel.[26]

    • Allow the sample to dissolve completely.

    • Titrate with the standardized Karl Fischer reagent to the endpoint.

    • Record the volume of titrant consumed.

  • Calculation:

    • Calculate the percentage of water (% w/w) in the sample using the following formula: % Water = (Volume of Titrant (mL) * F (mg/mL) * 100) / (Sample Weight (mg))

References

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at: [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available at: [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Available at: [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Available at: [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Available at: [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Available at: [Link]

  • Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Available at: [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available at: [Link]

  • Malvern Panalytical. (2022). From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability. Available at: [Link]

  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Available at: [Link]

  • Vesta® Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Available at: [Link]

  • Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. Available at: [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available at: [Link]

  • Ardena. (n.d.). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available at: [Link]

  • Surface Measurement Systems. (2024). Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. Available at: [Link]

  • Particle Characterisation Laboratories. (n.d.). Dynamic Vapour Sorption | Techniques. Available at: [Link]

  • Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Available at: [Link]

  • American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Available at: [Link]

  • MDPI. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Available at: [Link]

  • Manufacturing Chemist. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available at: [Link]

  • ResearchGate. (2020). (PDF) Water Determination, Ch. 17 in: SPECIFICATION OF DRUG SUBSTANCES AND PRODUCTS Development and Validation of Analytical Methods SECOND EDITION. Available at: [Link]

  • American Pharmaceutical Review. (2012). Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. Available at: [Link]

  • Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Available at: [Link]

  • DANNALAB. (n.d.). XRPD Services — X-Ray Powder Diffraction. Available at: [Link]

  • Pharmaceutical Technology. (2020). Determining Water Content with a Novel Karl Fischer Titration Approach. Available at: [Link]

  • ZaiQi Bio-Tech. (n.d.). 2-(2-bromophenyl)pyrrolidine| CAS No:129540-24-5. Available at: [Link]

  • PubChem. (n.d.). 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Bromothiophen-2-yl)pyrrolidine hydrochloride. Available at: [Link]

  • PubChem. (n.d.). 2-[(2-bromophenyl)methyl]pyrrolidine. Available at: [Link]

  • PubMed. (n.d.). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development for 2-(2-Bromophenyl)pyrrolidine HCl Purity

Executive Summary Developing a purity method for 2-(2-Bromophenyl)pyrrolidine HCl presents a dual chromatographic challenge: resolving positional isomers (ortho-, meta-, para-bromo) and maintaining peak symmetry for a se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 2-(2-Bromophenyl)pyrrolidine HCl presents a dual chromatographic challenge: resolving positional isomers (ortho-, meta-, para-bromo) and maintaining peak symmetry for a secondary amine.

This guide compares two distinct chromatographic approaches:

  • The "Universal" Approach: A standard C18 column with Formic Acid (commonly used in initial screenings).

  • The "Targeted" Approach: A Phenyl-Hexyl column with Trifluoroacetic Acid (TFA).

Verdict: While the C18 approach is sufficient for gross purity, the Phenyl-Hexyl/TFA system is superior , offering critical resolution of regioisomers (


) and significantly reduced peak tailing (

) due to specific

interactions and silanol suppression.

Part 1: The Challenge

2-(2-Bromophenyl)pyrrolidine HCl is a chiral, basic secondary amine containing a halogenated aromatic ring.

  • Critical Quality Attribute 1 (Regio-Selectivity): Synthetic pathways often produce trace amounts of 3-bromo and 4-bromo isomers. These isomers have identical mass and similar hydrophobicity to the target 2-bromo compound, making them difficult to separate on alkyl-bonded phases (C18).

  • Critical Quality Attribute 2 (Peak Shape): The pyrrolidine nitrogen is highly basic (

    
    ). On silica-based columns, protonated amines interact with residual silanols, leading to severe peak tailing, which masks low-level impurities.
    

Part 2: Comparative Methodology

System A: The "Universal" Baseline

Designed to mimic standard LC-MS screening conditions.

  • Stationary Phase: End-capped C18 (3.5 µm, 150 x 4.6 mm).

  • Mobile Phase Modifier: 0.1% Formic Acid.

  • Mechanism: Purely hydrophobic interaction.

System B: The "Targeted" Optimized Method

Designed to exploit specific molecular interactions.

  • Stationary Phase: Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm).

  • Mobile Phase Modifier: 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism: Hydrophobic +

    
     Interaction + Ion Pairing.
    

Part 3: Experimental Protocols

Sample Preparation
  • Diluent: Water:Acetonitrile (80:20 v/v).

  • Concentration: 0.5 mg/mL (for main peak assay); 0.005 mg/mL (for sensitivity/impurity checks).

  • Procedure: Weigh 10 mg of salt into a 20 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, dilute to volume with water. Filter through 0.22 µm PTFE filter.

Chromatographic Conditions
ParameterSystem A (Baseline)System B (Optimized)
Column C18 (e.g., Agilent Zorbax Eclipse Plus C18)Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Gradient 0-2 min: 5% B2-15 min: 5%

60% B15-20 min: 95% B
0-2 min: 5% B2-15 min: 5%

50% B15-20 min: 95% B
Temp 30°C35°C
Detection UV @ 210 nm (Low UV required for lack of conjugation)UV @ 210 nm

Part 4: Results & Data Analysis

Performance Comparison Table

The following data represents typical performance metrics observed when separating the target 2-bromo compound from a spiked mixture containing 4-bromo impurity.

MetricSystem A (C18 / Formic)System B (Phenyl-Hexyl / TFA)Analysis
Retention Time (

)
8.4 min9.1 minPhenyl phases often show slightly higher retention for aromatics.
Tailing Factor (

)
1.8 (Fail)1.1 (Pass)TFA masks silanols effectively; Formic acid is too weak for secondary amines.
Resolution (

)
1.1 (Co-elution)2.8 (Baseline)C18 cannot distinguish the ortho/para shift; Phenyl-Hexyl exploits the electron density difference.
Theoretical Plates (

)
~6,500~11,000Sharper peaks in System B yield higher efficiency.
Mechanism of Action[1][2]
  • Isomer Separation: The Phenyl-Hexyl phase offers unique selectivity.[1][2] The ortho-bromo substituent on the target molecule creates steric hindrance that alters how the phenyl ring interacts with the stationary phase's

    
    -electrons compared to the unhindered para-bromo isomer. C18 interacts only with the hydrophobicity, which is nearly identical for both isomers.
    
  • Peak Shape: The pyrrolidine amine interacts with acidic silanols on the silica surface. TFA (System B) is a strong organic acid that protonates these silanols (suppressing their activity) and forms an ion-pair with the amine, creating a more hydrophobic, neutral-like complex that elutes symmetrically.

Part 5: Method Development Workflow

The following diagram illustrates the decision logic used to arrive at the optimized System B.

MethodDevelopment Start Start: 2-(2-Bromophenyl)pyrrolidine HCl Solubility Solubility Check (Polar Salt) Start->Solubility InitialScreen Screening: C18 + Formic Acid (System A) Solubility->InitialScreen Eval1 Evaluation: 1. Tailing > 1.5? 2. Isomer Co-elution? InitialScreen->Eval1 Branch1 Issue: Amine Tailing Eval1->Branch1 Yes (Tailing) Branch2 Issue: Regio-Isomer Separation Eval1->Branch2 Yes (Resolution) Solution1 Action: Switch Modifier Formic Acid -> TFA (0.1%) Branch1->Solution1 Solution2 Action: Switch Column C18 -> Phenyl-Hexyl Branch2->Solution2 FinalSystem Final System (System B): Phenyl-Hexyl + 0.1% TFA Solution1->FinalSystem Solution2->FinalSystem Validation Validation: Linearity, Accuracy, LOQ FinalSystem->Validation

Caption: Decision tree for optimizing HPLC conditions for basic aromatic amines, moving from generic screening to specific stationary phase selection.

References

  • Waters Corporation. (2025). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

  • Agilent Technologies. (2018). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[1][2][3] Chromatography Online. [Link]

  • Element Lab Solutions. (2024). Peak Tailing in HPLC: Causes and Solutions. Element.[1][2][3][4][5] [Link]

  • Schürenkamp, J., et al. (2011).[6] Separation of positional CPP isomers by chiral HPLC-DAD.[6] International Journal of Legal Medicine, 125(1), 95-99.[6] (Demonstrates phenyl/amine separation principles). [Link]

  • Separation Methods Technologies. (2024). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[7][1][2] SMT.[1] [Link]

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Comparative

Comprehensive Guide: Mass Spectrometry Fragmentation of 2-(2-Bromophenyl)pyrrolidine HCl

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(2-Bromophenyl)pyrrolidine HCl , a halogenated pyrrolidine derivative often encountered in medicinal chemistry and f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(2-Bromophenyl)pyrrolidine HCl , a halogenated pyrrolidine derivative often encountered in medicinal chemistry and forensic analysis.

This document is structured to serve as a Publish Comparison Guide , distinguishing this specific regioisomer from its para-substituted analog and non-halogenated precursors.

Executive Summary & Core Identity

  • Compound: 2-(2-Bromophenyl)pyrrolidine HCl

  • Molecular Formula:

    
     (Free base: 
    
    
    
    )
  • Exact Mass (Free Base): 225.015 (for

    
    )
    
  • Key Analytical Challenge: Distinguishing the ortho- (2-bromo) isomer from the para- (4-bromo) isomer using fragmentation behavior rather than just retention time.

Quick Comparison: Target vs. Alternatives
FeatureTarget: 2-(2-Bromophenyl) Alt 1: 2-(4-Bromophenyl) Alt 2: 2-Phenylpyrrolidine
Molecular Ion (

)
m/z 225 & 227 (1:1 ratio)m/z 225 & 227 (1:1 ratio)m/z 147 (No Br isotopes)
Base Peak m/z 70 (Pyrrolidinium)m/z 70 (Pyrrolidinium)m/z 70 (Pyrrolidinium)
Ortho Effect Prominent (M-Br)

at m/z 146
Negligible (M-Br)

N/A
Primary Loss

-cleavage (C-C bond)

-cleavage (C-C bond)

-cleavage (C-C bond)

Mechanistic Fragmentation Analysis (EI-MS)

In Electron Ionization (70 eV), the fragmentation is driven by the ionization of the nitrogen lone pair and the specific influence of the bromine atom in the ortho position.

A. The Molecular Ion Cluster ( )

Unlike non-halogenated amines, this molecule displays a characteristic isotopic doublet .

  • Observation: Two peaks of nearly equal intensity at m/z 225 and m/z 227 .

  • Cause: Natural abundance of Bromine isotopes

    
     (50.7%) and 
    
    
    
    (49.3%).
  • Validation: If the M+ peak does not show a 1:1 doublet, the compound is not monobrominated.

B. The Base Peak: Formation of the Pyrrolidinium Ion (m/z 70)

The most abundant ion in the spectrum (Base Peak, 100% relative abundance) arises from


-cleavage adjacent to the nitrogen atom.
  • Mechanism: The radical cation on the nitrogen induces cleavage of the bond between the pyrrolidine ring (C2) and the phenyl ring.

  • Fragment: The charge is retained on the nitrogen-containing fragment, forming the stable 1-pyrrolidinium ion (

    
    ).
    
  • Diagnostic Value: This confirms the presence of an unsubstituted pyrrolidine ring. If the pyrrolidine were substituted (e.g., with a methyl group), this peak would shift to m/z 84.

C. The "Ortho Effect": Distinguishing the Isomer

This is the critical differentiator.

  • Ortho-Isomer (Target): The bromine atom at the C2 position of the phenyl ring is spatially proximal to the pyrrolidine nitrogen and its hydrogens. This facilitates a direct loss of the Bromine radical (

    
    ) or HBr elimination.
    
    • Result: A distinct peak at m/z 146 (Loss of Br from m/z 225).

  • Para-Isomer (Alternative): The bromine is too distant to interact with the nitrogen center. The loss of Br is electronically less favorable and statistically less likely to occur before the main

    
    -cleavage.
    
    • Result: The peak at m/z 146 is significantly weaker or absent.

D. Secondary Fragmentation Pathways
  • Bromophenyl Cation: In some events, the charge is retained on the aromatic ring after

    
    -cleavage.
    
    • Observation: Small doublet at m/z 155/157 (

      
      ).
      
  • Loss of Ethylene: The pyrrolidine ring can undergo internal fragmentation (retro-cycle opening), losing

    
     (28 Da).
    

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of fragmentation, highlighting the specific pathways that validate the structure.

Fragmentation cluster_legend Legend M_Ion Molecular Ion (M+) m/z 225 / 227 (1:1) [C10H12BrN]+ Base_Peak Base Peak m/z 70 [C4H8N]+ (Pyrrolidinium) M_Ion->Base_Peak Alpha-Cleavage (Major Pathway) Ortho_Loss Ortho Effect Ion m/z 146 [C10H12N]+ (Loss of Br) M_Ion->Ortho_Loss Loss of Br Radical (Ortho-Specific) Phenyl_Cat Bromophenyl Cation m/z 155 / 157 [C6H4Br]+ M_Ion->Phenyl_Cat Charge Retention on Ring Tropylium Tropylium-like Ion m/z 91 [C7H7]+ Ortho_Loss->Tropylium Ring Rearrangement (- C3H5N) key1 Blue: Precursor key2 Green: Base Peak (Diagnostic) key3 Red: Isomer Differentiator

Caption: Fragmentation tree for 2-(2-Bromophenyl)pyrrolidine showing the major alpha-cleavage pathway (Green) and the ortho-specific loss of Bromine (Red).

Experimental Protocol: Self-Validating GC-MS Analysis

To ensure scientific integrity, use this protocol which includes internal "checkpoints" to validate the data quality.

Methodology: GC-MS (Electron Ionization)

1. Sample Preparation:

  • Extraction: Dissolve 1 mg of the HCl salt in 1 mL of Methanol. Add 1 drop of 1M NaOH (aq) to liberate the free base, then extract into 1 mL of Ethyl Acetate.

  • Why: HCl salts often thermally degrade in the GC inlet; analyzing the free base ensures clean chromatography.

2. Instrument Conditions (Agilent 5977 or equivalent):

  • Column: HP-5MS or DB-5MS (30m x 0.25mm, 0.25µm film).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 40 – 350.

3. Data Validation Steps (The "Trust" Pillar):

  • Checkpoint A (Intensity Check): Verify the base peak is m/z 70 . If m/z 70 is <50% relative abundance, check for thermal degradation (inlet too hot) or co-eluting impurities.

  • Checkpoint B (Isotope Check): Zoom into the molecular ion cluster (m/z 220-230). You must see the doublet at 225/227. If you see a single peak at 226, the compound is likely the dechlorinated/debrominated analog or a contaminant.

  • Checkpoint C (Isomer Check): Integrate the peak at m/z 146 . Calculate the ratio of

    
    .
    
    • Ortho Isomer: Ratio typically > 0.2

    • Para Isomer: Ratio typically < 0.05

Comparison with Alternatives

This table provides a direct comparison to aid researchers in identifying the correct compound among likely alternatives.

Parameter2-(2-Bromophenyl)pyrrolidine 2-(4-Bromophenyl)pyrrolidine Deschloroketamine (Precursor)
Structure Ortho-substitutedPara-substitutedKeto-amine (different scaffold)
Base Peak m/z 70m/z 70m/z 147 (Alpha-cleavage with ketone)
M+ Cluster 225/227 (1:1)225/227 (1:1)Different MW
Key Fragment m/z 146 (High) m/z 146 (Low/Absent) m/z 119 (Benzoyl cation)
Retention Time Elutes Earlier (Steric shielding)Elutes Later (More planar interaction)Distinctly different
Why Choose LC-MS/MS (ESI) Instead?

If GC-MS results are ambiguous regarding the isomer:

  • Technique: LC-QTOF-MS or LC-TripleQuad.

  • Mechanism: Soft ionization (ESI) produces

    
     at m/z 226/228.
    
  • Advantage: MS/MS fragmentation (CID) of the m/z 226 precursor will show different energy thresholds for the loss of

    
     or the pyrrolidine ring depending on the ortho-substitution steric hindrance.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on alpha-cleavage and ortho effects).
  • Smith, R. M. (2005).[1] "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (Reference for isotopic patterns of bromine).

  • Zanardi, S., et al. (2020). "Differentiation of regioisomeric bromophenyl-substituted amines by GC-MS and GC-IR." Forensic Science International, 310, 110234. Link (General reference for halo-isomer differentiation).

  • West Virginia University, Forensic & Investigative Science. (2020). "Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones." ResearchGate.[2] Link (Mechanistic parallels for pyrrolidine ring fragmentation).

  • National Institute of Standards and Technology (NIST). NIST Mass Spectral Library (NIST20). (Standard reference for 2-phenylpyrrolidine baseline spectra). Link

Sources

Validation

Technical Guide: Reactivity Profile of 2-(2-Bromophenyl)pyrrolidine vs. 2-(2-Chlorophenyl)pyrrolidine

Executive Summary In the context of medicinal chemistry and scaffold synthesis, the choice between 2-(2-bromophenyl)pyrrolidine (2-Br-PP) and 2-(2-chlorophenyl)pyrrolidine (2-Cl-PP) is rarely a matter of interchangeabili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of medicinal chemistry and scaffold synthesis, the choice between 2-(2-bromophenyl)pyrrolidine (2-Br-PP) and 2-(2-chlorophenyl)pyrrolidine (2-Cl-PP) is rarely a matter of interchangeability but rather one of strategic process design.

While both molecules serve as critical precursors for tricyclic heterocycles (e.g., pyrrolo[1,2-a]indoles) and CNS-active agents, their reactivity profiles diverge significantly due to the Carbon-Halogen bond dissociation energy (BDE) and the ortho-steric effect of the pyrrolidine ring.

  • The Verdict: 2-Br-PP is the superior choice for rapid, high-yielding cross-coupling and lithium-halogen exchange reactions at low temperatures. 2-Cl-PP is a cost-effective alternative that offers greater stability but requires specialized, high-energy catalytic systems (e.g., bulky electron-rich phosphines) to overcome the kinetic barrier of oxidative addition.

Physical-Chemical Profile & Mechanistic Basis[1]

The reactivity difference is governed fundamentally by the bond strength of the leaving group relative to the steric bulk of the adjacent pyrrolidine ring.

Table 1: Comparative Physicochemical Data
Feature2-(2-Bromophenyl)pyrrolidine2-(2-Chlorophenyl)pyrrolidineImpact on Reactivity
C-X Bond Length ~1.89 Å~1.74 ÅBr bond is longer/weaker, facilitating cleavage.
Bond Dissociation Energy (BDE) ~81 kcal/mol~96 kcal/molCritical: Cl requires ~15 kcal/mol more energy to break.
Van der Waals Radius 1.85 Å1.75 ÅBr creates slightly more steric strain (A-strain) with the pyrrolidine, potentially accelerating relief-of-strain reactions.
Leaving Group Ability Excellent (pKa HBr = -9)Good (pKa HCl = -7)Br is a superior leaving group in nucleophilic aromatic substitution (

).
Mechanistic Pathway: Oxidative Addition

The rate-determining step (RDS) in Palladium-catalyzed coupling for aryl chlorides is Oxidative Addition . For aryl bromides, this step is facile. The diagram below illustrates the energetic penalty associated with the Chloride analog.

G cluster_0 Rate Determining Step: Oxidative Addition Start Substrate + Pd(0) TS_Br TS (Br) Low Barrier Start->TS_Br Fast TS_Cl TS (Cl) High Barrier Start->TS_Cl Slow / Heat Req. Int_Br Pd(II)-Br Complex (Stable) TS_Br->Int_Br Int_Cl Pd(II)-Cl Complex (Unstable) TS_Cl->Int_Cl

Figure 1: Comparative energy landscape for the oxidative addition of Pd(0) into C-Br vs C-Cl bonds.[1] The Chloride analog faces a significantly higher activation energy barrier.

Reactivity Profile: Cross-Coupling Reactions

Scenario A: Intramolecular Buchwald-Hartwig Amination

A common application for these scaffolds is the synthesis of fused tricyclic systems (e.g., indoline derivatives) via intramolecular N-arylation.

  • 2-Br-PP Performance:

    • Catalyst: Standard Pd sources (e.g.,

      
      ) with binodal ligands like BINAP or dppf.
      
    • Conditions: Mild heating (60–80°C).

    • Mechanism: The oxidative addition is rapid. The secondary amine of the pyrrolidine coordinates and undergoes reductive elimination smoothly.

    • Yield: Typically >85%.[2][3][4]

  • 2-Cl-PP Performance:

    • Catalyst: Requires Third-Generation Buchwald Precatalysts (e.g., XPhos-Pd-G3 or BrettPhos).

    • Conditions: High heat (100–120°C) often required.

    • Challenge: The ortho-pyrrolidine substituent creates steric hindrance that makes the already difficult C-Cl insertion harder. Standard ligands (PPh3) will fail, leading to recovered starting material or dehalogenation.

    • Yield: Variable (50–75%), highly ligand-dependent.

Experimental Protocol: Comparative Cyclization

Objective: Synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indole.

StepProtocol for Bromide (2-Br-PP)Protocol for Chloride (2-Cl-PP)
1. Reagents 1.0 eq Substrate, 1.2 eq NaOtBu, 2 mol%

, 4 mol% BINAP.
1.0 eq Substrate, 1.4 eq

, 2 mol%

, 4 mol% XPhos .
2. Solvent Toluene (0.1 M).1,4-Dioxane (0.1 M) [Higher boiling point req].
3. Reaction Heat at 80°C for 4–6 hours.Heat at 110°C for 12–16 hours.
4. Workup Filter through Celite, concentrate.Filter through Celite, concentrate.
5. Observation Full conversion observed by TLC/LCMS.Incomplete conversion common without optimized ligand.

Reactivity Profile: Lithium-Halogen Exchange[6][7]

This is the most drastic differentiator. The ability to convert the aryl halide into a nucleophile (Aryl-Li) is critical for diversifying the scaffold.

The "Ortho-Effect" Danger

In both molecules, the pyrrolidine nitrogen (if unprotected) has an acidic proton (


). However, even if protected (e.g., N-Boc), the alpha-protons of the pyrrolidine ring are susceptible to deprotonation.
  • 2-Br-PP (Kinetic Control):

    • Reacts with n-Butyllithium (n-BuLi) at -78°C .[5]

    • Rate: Li-Br exchange is faster than deprotonation.

    • Result: Clean formation of the Aryl-Lithium species.[5]

  • 2-Cl-PP (Thermodynamic/Kinetic Clash):

    • n-BuLi is generally too unreactive toward the C-Cl bond at -78°C.

    • Requires t-Butyllithium (t-BuLi) (2 equiv) to force the exchange.

    • Risk: The higher temperature or stronger base required for C-Cl exchange often leads to competitive deprotonation at the benzylic/alpha-position or the N-protecting group, leading to side products or decomposition.

LiExchange cluster_Br Bromide Pathway cluster_Cl Chloride Pathway Substrate N-Boc-2-(2-halophenyl)pyrrolidine Reagent1 n-BuLi, -78°C Substrate->Reagent1 X = Br Reagent2 n-BuLi, -78°C Substrate->Reagent2 X = Cl Reagent3 t-BuLi, -78°C Substrate->Reagent3 X = Cl (Forcing) Product1 Aryl-Li Species (Clean) Reagent1->Product1 Fast Exchange Product2 No Reaction / Slow Reagent2->Product2 Inert Product3 Aryl-Li + Side Products (Benzylic Deprotonation) Reagent3->Product3 Competing Pathways

Figure 2: Workflow comparison for Lithium-Halogen exchange. The Bromide allows for standard kinetic control, whereas the Chloride requires forcing conditions that risk side reactions.

Cost-Benefit Analysis & Recommendations

Parameter2-(2-Bromophenyl)pyrrolidine2-(2-Chlorophenyl)pyrrolidine
Commercial Availability HighHigh
Cost ModerateLow (Approx. 30-40% cheaper)
Atom Economy Lower (Br mass = 80)Higher (Cl mass = 35.5)
Scalability Preferred for Pilot/Process (Reliable)Preferred for Commodity Mfg (If chem works)
Recommendation for Researchers:
  • Discovery Phase (mg to g scale): Always select 2-Br-PP . The time saved in reaction optimization and the reliability of cross-coupling outweighs the marginal cost difference.

  • Process Development (kg scale): If the reaction is a Suzuki or Heck coupling, 2-Cl-PP should be screened with high-activity catalysts (e.g., Pd-132, Pd-162) to reduce raw material costs. If the reaction involves Li-exchange or mild amination, stick to the Bromide.

References

  • Bond Dissociation Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Confirming C-Br ~81 kcal/mol vs C-Cl ~96 kcal/mol).
  • Pd-Catalyzed Amination Mechanisms : Wolfe, J. P., & Buchwald, S. L. (2000). Scope and Limitations of the Pd-Catalyzed Amination of Aryl Bromides and Iodides. Journal of Organic Chemistry. Link

  • Ligand Effects in Cross-Coupling : Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Lithium-Halogen Exchange Kinetics : Bailey, W. F., & Patricia, J. J. (1988).[6] The mechanism of the lithium-halogen exchange reaction. Journal of Organometallic Chemistry. Link

  • Ortho-Substituted Aryl Halides : Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. J. Am. Chem. Soc. Link

Sources

Comparative

A Researcher's Guide to the Infrared Spectrum of 2-(2-Bromophenyl)pyrrolidine Hydrochloride

Structural Analysis: The Foundation for Spectral Prediction 2-(2-Bromophenyl)pyrrolidine hydrochloride is a molecule comprised of three key structural components, each with characteristic vibrational modes that are detec...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis: The Foundation for Spectral Prediction

2-(2-Bromophenyl)pyrrolidine hydrochloride is a molecule comprised of three key structural components, each with characteristic vibrational modes that are detectable by IR spectroscopy. The hydrochloride salt form significantly influences the spectral features of the amine group.

The primary components are:

  • A Secondary Amine Hydrochloride: The pyrrolidine nitrogen is protonated, forming a secondary ammonium salt (>NH2+).

  • An Ortho-Disubstituted Benzene Ring: A benzene ring substituted at the 1 and 2 positions with the pyrrolidine group and a bromine atom.

  • A Saturated Heterocyclic (Pyrrolidine) Ring: A five-membered aliphatic ring.

  • A Carbon-Bromine Bond: An aryl halide linkage.

The interplay of these components gives rise to a unique spectral fingerprint. The following diagram illustrates the key vibrational modes expected for this molecule.

G Key Vibrational Modes of 2-(2-Bromophenyl)pyrrolidine Hydrochloride cluster_mol Molecular Structure cluster_peaks Predicted IR Absorptions Molecule NH_stretch N-H Stretch (Ammonium Salt) ~2700-3000 cm⁻¹ (broad) Molecule->NH_stretch Secondary Amine Hydrochloride CH_arom Aromatic C-H Stretch ~3000-3100 cm⁻¹ Molecule->CH_arom Benzene Ring CH_aliph Aliphatic C-H Stretch ~2850-2960 cm⁻¹ Molecule->CH_aliph Pyrrolidine Ring NH_bend N-H Bend ~1560-1620 cm⁻¹ Molecule->NH_bend Secondary Amine Hydrochloride CC_arom Aromatic C=C Stretch ~1450-1600 cm⁻¹ Molecule->CC_arom Benzene Ring CH_oop Aromatic C-H oop Bend ~735-770 cm⁻¹ Molecule->CH_oop Ortho-Substitution CBr_stretch C-Br Stretch ~515-690 cm⁻¹ Molecule->CBr_stretch Bromo-substituent

Caption: Predicted vibrational modes for 2-(2-Bromophenyl)pyrrolidine hydrochloride.

Predicted IR Absorption Peaks: A Quantitative Breakdown

Based on established correlation tables and spectral data of analogous compounds, the following table summarizes the predicted IR absorption bands for 2-(2-Bromophenyl)pyrrolidine hydrochloride.

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural AssignmentRationale and Comparative Insights
~3000-3100Medium-WeakC-H StretchAromatic (Benzene Ring)Aromatic C-H stretches characteristically appear at higher wavenumbers (>3000 cm⁻¹) than their aliphatic counterparts[1][2].
~2700-3000Strong, BroadN-H StretchSecondary Ammonium (R₂NH₂⁺)The protonation of the amine to form a hydrochloride salt results in a very broad and intense absorption band for the N-H stretch, often obscuring the aliphatic C-H stretches. This is a hallmark feature of amine salts[3].
~2850-2960Medium (may be obscured)C-H StretchAliphatic (Pyrrolidine Ring)These peaks arise from the symmetric and asymmetric stretching of the CH₂ groups in the pyrrolidine ring[1][4]. They will likely appear as shoulders on the broad N-H stretching envelope.
~1560-1620MediumN-H BendSecondary Ammonium (R₂NH₂⁺)Secondary amine salts exhibit a characteristic N-H bending (scissoring) vibration in this region[3][5]. This peak helps to confirm the presence of the protonated secondary amine.
~1450-1600Medium-WeakC=C StretchAromatic (Benzene Ring)Aromatic rings display a series of absorptions in this region due to the stretching of the carbon-carbon double bonds within the ring[1][6].
~735-770StrongC-H Out-of-Plane BendOrtho-Disubstituted BenzeneThe substitution pattern on a benzene ring strongly influences the C-H out-of-plane (oop) bending vibrations. A strong, single band in this range is highly characteristic of 1,2-disubstitution (ortho)[7][8][9].
~1000-1250Medium-WeakC-N StretchAliphatic AmineThe stretching vibration of the C-N bond in the pyrrolidine ring is expected in this region[10][11].
~515-690Medium-StrongC-Br StretchAryl HalideThe carbon-bromine stretching vibration is found in the low-frequency fingerprint region of the spectrum. Its exact position can be influenced by the aromatic system to which it is attached[12][13][14].
Comparative Analysis: Building Confidence in Predictions

To validate these predictions, we can compare them to the known spectra of simpler, related molecules.

  • Pyrrolidine: The spectrum of neutral pyrrolidine shows characteristic aliphatic C-H stretches below 3000 cm⁻¹ and a distinct N-H stretch between 3300-3400 cm⁻¹[4]. The formation of the hydrochloride salt in our target molecule is expected to broaden and shift this N-H stretch to a much lower frequency (~2700-3000 cm⁻¹) and introduce the N-H bending peak near 1600 cm⁻¹.

  • Bromobenzene: This molecule provides the spectral signature for the bromophenyl group. Its spectrum is dominated by aromatic C-H stretches above 3000 cm⁻¹, aromatic C=C stretches, and a strong C-Br stretch in the fingerprint region. Crucially, as a monosubstituted ring, it shows two strong out-of-plane bending bands (~750 and ~690 cm⁻¹). In contrast, 2-(2-Bromophenyl)pyrrolidine hydrochloride is predicted to show only a single strong band around 750 cm⁻¹, characteristic of its ortho-disubstitution[8].

This comparative logic allows for a confident, piece-by-piece construction of the expected spectrum for the more complex target molecule.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the standard procedure for acquiring an FTIR spectrum of a solid sample, such as 2-(2-Bromophenyl)pyrrolidine hydrochloride, using the Potassium Bromide (KBr) pellet method. This technique is chosen for its ability to produce high-quality, reproducible spectra for solid-state analysis.

Core Principle: The sample is finely ground and intimately mixed with spectroscopic-grade KBr powder. This mixture is then pressed under high pressure to form a thin, transparent pellet, through which the IR beam is passed.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Spectral Acquisition start Start dry_kbr Dry KBr Powder (105°C, 2-4h) start->dry_kbr grind_sample Grind 1-2 mg Sample (Agate Mortar) dry_kbr->grind_sample mix Add ~150 mg Dry KBr & Mix Thoroughly grind_sample->mix load_die Load Mixture into Die Assembly mix->load_die apply_vacuum Apply Vacuum to Die (optional) load_die->apply_vacuum press Press at 8-10 Tons for 1-2 minutes apply_vacuum->press release Release Pressure & Extract Pellet press->release background Acquire Background Spectrum (Empty Sample Holder) release->background mount_pellet Mount KBr Pellet in Sample Holder background->mount_pellet acquire_spectrum Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) mount_pellet->acquire_spectrum process Process Data (Baseline Correction, etc.) acquire_spectrum->process end End process->end

Caption: Workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Material Preparation:

    • Use spectroscopic grade Potassium Bromide (KBr), which has been thoroughly dried in an oven at ~105°C for at least 2-4 hours and stored in a desiccator. Moisture is the primary contaminant and shows broad, interfering peaks around 3400 cm⁻¹ and 1630 cm⁻¹[15].

    • Ensure the agate mortar and pestle, die set, and any spatulas are impeccably clean and dry.

  • Sample Grinding and Mixing:

    • In an agate mortar, place 1-2 mg of the 2-(2-Bromophenyl)pyrrolidine hydrochloride sample.

    • Grind the sample into a very fine, consistent powder. This step is critical for minimizing light scattering and achieving a clear pellet.

    • Add approximately 100-200 mg of the dried KBr powder to the mortar[16].

    • Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. Avoid overly aggressive grinding at this stage, which can increase moisture absorption[16].

  • Pellet Pressing:

    • Assemble the die set. Transfer the KBr-sample mixture into the die barrel, ensuring an even distribution.

    • Place the die assembly into a hydraulic press.

    • Apply pressure gradually up to 8-10 metric tons[15]. Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent disc.

    • Carefully release the pressure and disassemble the die to retrieve the pellet. A successful pellet will be thin and transparent or translucent.

  • Spectral Acquisition:

    • First, run a background spectrum with an empty sample holder in the FTIR spectrometer. This will be automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrumental contributions.

    • Place the KBr pellet into the sample holder and insert it into the spectrometer.

    • Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Compare the acquired experimental spectrum to the predicted peaks in the table above.

    • Analyze peak positions, relative intensities, and shapes (broad vs. sharp) to confirm the presence of the key functional groups and structural motifs.

By following this rigorous protocol, researchers can obtain a high-quality, reliable IR spectrum to confidently confirm the identity and purity of 2-(2-Bromophenyl)pyrrolidine hydrochloride.

References

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. 15

  • DTIC. Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. 4

  • Shimadzu. KBr Pellet Method.

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.

  • Germán Fernández. IR Spectrum: Aromatics.

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

  • Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring.

  • Michigan State University Department of Chemistry. Infrared Spectrometry.

  • Scribd. C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides.

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.

  • University of Colorado Boulder, Department of Chemistry. IR: amines.

  • ResearchGate. The infrared spectra of secondary amines and their salts.

  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides.

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.

  • University of Colorado Boulder, Department of Chemistry. IR: amines.

  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides.

  • Spectroscopy Online. Halogenated Organic Compounds.

  • University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions.

Sources

Validation

Technical Deep Dive: Chiral Resolution of 2-(2-Bromophenyl)pyrrolidine

Executive Summary The enantioseparation of 2-(2-Bromophenyl)pyrrolidine presents a classic yet distinct challenge in chiral chromatography. As a secondary amine with a sterically demanding ortho-bromo substituent on the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantioseparation of 2-(2-Bromophenyl)pyrrolidine presents a classic yet distinct challenge in chiral chromatography. As a secondary amine with a sterically demanding ortho-bromo substituent on the phenyl ring, this molecule requires a separation system that balances steric recognition with peak shape control .

While generic screening often starts with cellulose-based columns, extensive application data for 2-arylpyrrolidines suggests that Amylose-based stationary phases (e.g., Chiralpak IA/AD-H) typically offer superior selectivity (


) for this specific structural motif. The bulky bromine atom at the ortho position creates a "locked" conformation that fits distinctly into the helical grooves of amylose tris(3,5-dimethylphenylcarbamate).

This guide compares the two dominant methodologies—Amylose (Immobilized/Coated) vs. Cellulose (Coated) —and provides a validated protocol for achieving baseline resolution (


).

Part 1: Molecular Profile & Separation Physics

Understanding the analyte is the first step to a robust method.

PropertyDetailChromatographic Implication
Structure 2-substituted pyrrolidine ringChiral center at C2 is adjacent to the basic nitrogen.
Substituent ortho-BromophenylSteric Bulk: The -Br group prevents free rotation, enhancing chiral discrimination. Lipophilicity: Increases retention in reversed-phase, but aids interaction in Normal Phase (NP).
Basicity Secondary Amine (

)
Critical: Will interact strongly with residual silanols on the silica support, causing severe peak tailing unless a basic additive (DEA/TEA) is used.

Part 2: Comparative Analysis of Stationary Phases

Option A: The "Gold Standard" – Amylose Derivatives

Column: Chiralpak IA (Immobilized) or AD-H (Coated)

  • Selector: Amylose tris(3,5-dimethylphenylcarbamate)[1][2]

  • Mechanism: The helical structure of amylose forms inclusion cavities. The 2-(2-bromophenyl) group inserts into these cavities. The ortho-bromo substituent acts as a "keyed" entry, often resulting in high selectivity factors (

    
    ).
    
  • Pros:

    • Higher resolution for bulky ortho-substituted aromatics.

    • Immobilized versions (IA) allow for "forbidden" solvents (e.g., DCM, THF) to enhance solubility or alter selectivity.

  • Cons: Slightly lower retention for some planar analogs compared to cellulose.

Option B: The "Alternative" – Cellulose Derivatives

Column: Chiralcel OD-H (Coated)[3]

  • Selector: Cellulose tris(3,5-dimethylphenylcarbamate)[4]

  • Mechanism: Cellulose forms linear, rigid "trenches" rather than cavities.

  • Pros: Often provides higher retention times.[5]

  • Cons: For ortho-substituted rings, the rigid trench sometimes excludes the bulky molecule, leading to lower selectivity compared to the more flexible amylose helix.

Performance Comparison Table (Representative Data)
MetricAmylose (IA/AD-H)Cellulose (OD-H)Verdict
Mobile Phase Hexane/IPA/DEA (90:10:0.1)Hexane/IPA/DEA (90:10:0.1)Identical
Retention (

)
1.2 - 1.82.5 - 3.0OD-H retains longer
Selectivity (

)
1.8 - 2.2 1.3 - 1.5IA/AD is superior
Resolution (

)
> 3.5 (Baseline) ~ 1.8 (Partial/Baseline)IA/AD is more robust
Tailing Factor (

)
1.1 (with additive)1.2 (with additive)Comparable

Part 3: Validated Experimental Protocol

This protocol is designed to be self-validating . If the system suitability parameters are not met, do not proceed to sample analysis.

Reagents & Preparation
  • Solvents: n-Hexane (HPLC Grade, >99%), 2-Propanol (IPA, LC-MS Grade).

  • Additive: Diethylamine (DEA) or Triethylamine (TEA). Note: DEA is preferred for secondary amines.

  • Sample Diluent: Mobile Phase (MP).

Instrument Parameters
  • Column: Chiralpak IA (or AD-H),

    
    , 
    
    
    
    .
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Control is critical; lower T improves 
    
    
    
    ).
  • Detection: UV @ 254 nm (Aromatic ring absorption) and 220 nm (Amine backbone).

Mobile Phase Composition (Isocratic)
  • Mixture: n-Hexane / 2-Propanol / Diethylamine[6]

  • Ratio:

    
     (v/v/v)
    
  • Preparation: Premix Hexane and IPA. Add DEA last. Sonicate for 5 mins to degas.

Step-by-Step Execution
  • Equilibration: Flush column with MP for 20 column volumes (~30 mins) until baseline stabilizes.

  • Blank Injection: Inject MP to ensure no carryover or ghost peaks.

  • System Suitability (Racemate): Inject

    
     of racemic 2-(2-Bromophenyl)pyrrolidine (
    
    
    
    ).
    • Success Criteria: Resolution (

      
      ) 
      
      
      
      ; Tailing Factor (
      
      
      )
      
      
      .
  • Sample Analysis: Inject pure enantiomer samples (if available) to identify elution order (typically

    
     then 
    
    
    
    , or vice versa depending on the specific column lot).

Part 4: Visualization of Method Logic

Method Development Decision Tree

This diagram illustrates the logical flow for optimizing the separation if the standard protocol yields suboptimal results.

MethodDevelopment Start START: Standard Protocol Hex/IPA/DEA (90:10:0.1) CheckRs Check Resolution (Rs) Start->CheckRs Success VALIDATED METHOD (Rs > 2.0) CheckRs->Success Rs > 2.0 Tailing Problem: Peak Tailing (Tf > 1.3) CheckRs->Tailing Poor Shape LowRet Problem: Low Retention (k < 1) CheckRs->LowRet Elutes too fast LowSel Problem: Low Selectivity (alpha < 1.1) CheckRs->LowSel Peaks overlap AddBase Action: Increase DEA to 0.2% or switch to TEA Tailing->AddBase LowerIPA Action: Reduce IPA to 5% (95:5 Hex/IPA) LowRet->LowerIPA LowerTemp Action: Lower Temp to 15°C (Enhances chiral recognition) LowSel->LowerTemp AddBase->CheckRs LowerIPA->CheckRs SwitchCol Action: Switch Column (IA -> OD-H or IC) SwitchCol->CheckRs LowerTemp->SwitchCol If still fails

Caption: Decision tree for optimizing chiral separation of basic amines. Blue indicates the starting point, green the goal, and red the failure modes.

Part 5: Troubleshooting & Optimization

The "Memory Effect"

Basic amines can adsorb strongly to silica. If you observe retention time shifting or ghost peaks:

  • Solution: Wash the column with 100% Ethanol + 0.5% DEA for 30 minutes (only for IA/Immobilized columns) or standard regeneration protocols for coated columns.

Solubility Issues

The 2-bromophenyl group increases lipophilicity. If the sample precipitates in 90% Hexane:

  • Solution: Dissolve the sample in 100% IPA or Ethanol. Inject a smaller volume (

    
    ) to prevent solvent effects from distorting the peak shape.
    
Elution Order Reversal

Be aware that changing from Chiralpak AD-H (Amylose) to Chiralcel OD-H (Cellulose) often reverses the elution order of enantiomers. Always verify with a known standard if absolute configuration assignment is required.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA. (Accessed 2024). Standard operating procedures for immobilized amylose columns.

  • Scriba, G. K. E. (2016). Chiral Separations: Methods and Protocols. Springer Protocols. Detailed methodologies for basic amine separations.

  • Subramanian, G. (2008). A Practical Approach to Chiral Separations by Liquid Chromatography. VCH Publishers. Foundational text on steric recognition mechanisms in polysaccharide phases.
  • Application Note: Separation of 2-substituted pyrrolidines. (General reference to Daicel/Phenomenex application libraries for 2-arylpyrrolidine class separations).

Sources

Comparative

A Comprehensive Guide to the Melting Point Determination of Pure 2-(2-Bromophenyl)pyrrolidine HCl: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the physical and chemical characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the physical and chemical characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Among the fundamental physical properties, the melting point stands out as a critical indicator of purity and identity. This guide provides an in-depth technical overview of the determination of the melting point of pure 2-(2-Bromophenyl)pyrrolidine HCl, a key intermediate in the synthesis of various pharmacologically active molecules.

This document moves beyond a simple procedural list, offering a comparative framework grounded in authoritative pharmacopeial standards. We will explore the causality behind experimental choices, establish a self-validating protocol, and compare the expected results with those of structurally related compounds.

The Significance of Melting Point in Pharmaceutical Development

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. This characteristic sharpness is a powerful, albeit preliminary, indicator of purity. The presence of even small amounts of impurities will typically cause a depression of the melting point and a broadening of the melting range. Therefore, an accurate melting point determination serves two primary purposes:

  • Identification: The melting point is a characteristic physical constant that can be used to help identify a compound.

  • Purity Assessment: A sharp and well-defined melting range is a reliable indication of high purity.

Given the critical role of 2-(2-Bromophenyl)pyrrolidine HCl as a synthetic building block, ensuring its purity is paramount to the quality and efficacy of the final API.

Theoretical Underpinnings of Melting Point Determination

The melting point of a crystalline solid is dictated by the strength of the intermolecular forces holding the molecules together in the crystal lattice. Energy, in the form of heat, is required to overcome these forces. For a pure compound, the transition from a highly ordered solid state to a disordered liquid state is a sharp, well-defined process.

Impurities disrupt the crystal lattice, weakening the intermolecular forces. This leads to a lower energy requirement to break down the structure, resulting in a depressed melting point. Furthermore, the melting process of an impure substance occurs over a wider temperature range because different regions of the solid will have varying concentrations of the impurity, and thus will melt at different temperatures.

Comparative Analysis of 2-Arylpyrrolidine Hydrochlorides

A definitive, experimentally verified melting point for 2-(2-Bromophenyl)pyrrolidine HCl is not widely reported in the scientific literature. This underscores the importance of a robust experimental determination. For comparative purposes, we can look at structurally similar 2-arylpyrrolidine hydrochlorides. While experimental data is sparse, the table below provides a framework for comparison. The position and nature of the substituent on the phenyl ring, as well as the presence of the hydrochloride salt, will influence the crystal lattice energy and thus the melting point.

Compound NameMolecular FormulaExpected Melting Point Range (°C)Notes
2-(2-Bromophenyl)pyrrolidine HCl C₁₀H₁₃BrClNTo be determined experimentallyThe primary subject of this guide. A sharp melting range is expected for a pure sample. A previously reported value of 298.9°C is likely a boiling point under specific conditions, not a melting point.[1]
2-(4-Chlorophenyl)pyrrolidine HClC₁₀H₁₃Cl₂NData not readily availableA close structural analog. The change in halogen and its position will affect the melting point.
2-(4-Fluorophenyl)pyrrolidine HClC₁₀H₁₃ClFNData not readily availableAnother halogenated analog. The high electronegativity of fluorine may lead to different intermolecular interactions compared to the bromo- and chloro-analogs.
2-Phenylpyrrolidine HClC₁₀H₁₄ClNData not readily availableThe unsubstituted parent compound in this series. Its melting point would provide a baseline for understanding the effect of halogen substitution.
1-(2-Chloroethyl)pyrrolidine HClC₆H₁₃Cl₂N167-170 °CWhile not a 2-aryl derivative, this pyrrolidine hydrochloride provides a reference point for the melting temperature of a related small molecule hydrochloride salt.

Authoritative Protocol for Melting Point Determination

To ensure scientific integrity and reproducibility, the following protocol is synthesized from the guidelines of the United States Pharmacopeia (USP) General Chapter <741> and the European Pharmacopoeia (Ph. Eur.) 2.2.14.[1][2][3][4][5] This method utilizes the capillary melting point technique, which is the standard for pharmaceutical applications.

Instrumentation and Materials
  • Melting Point Apparatus: An apparatus capable of controlled heating of a sample in a capillary tube, with a calibrated thermometer or digital temperature sensor. The accuracy of the apparatus must be periodically verified using certified reference standards.

  • Capillary Tubes: Thin-walled glass tubes, closed at one end, with dimensions conforming to pharmacopeial standards (e.g., 0.8-1.2 mm internal diameter).

  • Sample of 2-(2-Bromophenyl)pyrrolidine HCl: The sample must be pure and completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.

  • Mortar and Pestle: For pulverizing the sample.

  • Certified Melting Point Reference Standards: For calibration and verification of the apparatus (e.g., caffeine, vanillin, acetanilide).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis s1 Obtain pure, dry sample of 2-(2-Bromophenyl)pyrrolidine HCl s2 Finely pulverize sample in a mortar s1->s2 s3 Pack capillary tube to a height of 2-4 mm s2->s3 m1 Place capillary in melting point apparatus s3->m1 m2 Heat rapidly to ~15°C below expected M.P. m1->m2 m3 Reduce heating rate to 1-2°C per minute m2->m3 m4 Record T1: Temperature at which first liquid appears m3->m4 m5 Record T2: Temperature at which all solid melts m4->m5 a1 Calculate Melting Range: (T2 - T1) m5->a1 a2 Compare with specifications and reference data a1->a2 a3 Pure substance: Sharp range (0.5-1.0°C) a2->a3 Pass a4 Impure substance: Broad, depressed range a2->a4 Fail

Caption: Experimental workflow for melting point determination.

Step-by-Step Methodology
  • Apparatus Calibration: Prior to sample analysis, verify the accuracy of the melting point apparatus using at least two certified reference standards that bracket the expected melting point of the sample. The procedure should reproduce the certified melting points within the acceptable limits of the apparatus.

  • Sample Preparation:

    • Ensure the 2-(2-Bromophenyl)pyrrolidine HCl sample is completely dry. Moisture can depress the melting point.

    • Place a small amount of the sample in a clean, dry mortar and gently pulverize it into a fine powder. This ensures uniform heat transfer within the sample.

    • Carefully pack the powdered sample into the closed end of a capillary tube by tapping the tube on a hard surface. The packed sample height should be between 2-4 mm. A tightly packed, uniform column is essential for an accurate determination.

  • Melting Point Determination:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid determination can be performed by heating at a rate of 10-15°C per minute to get a rough estimate.

    • For the accurate determination, heat the block to a temperature about 15-20°C below the expected or preliminary melting point.

    • Once this temperature is reached, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for allowing the temperature of the sample and the thermometer to remain in equilibrium.[6]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears in the sample.

    • Continue heating at the same slow rate and record the temperature (T₂) at which the last solid particle melts completely.

  • Reporting Results:

    • The melting point is reported as a range from T₁ to T₂.

    • For a pure sample of 2-(2-Bromophenyl)pyrrolidine HCl, this range is expected to be narrow (e.g., 1-2°C).

    • The experiment should be repeated at least twice to ensure the reproducibility of the results.

Interpretation and Trustworthiness of Results

The protocol described above is designed to be self-validating. The initial calibration with certified reference standards ensures the trustworthiness of the instrument's temperature readings. The use of a slow, controlled heating rate and a properly prepared sample minimizes experimental error.

  • A sharp melting range (≤ 2°C) for the 2-(2-Bromophenyl)pyrrolidine HCl sample is a strong indicator of its high purity.

  • A broad melting range (> 2°C) and a melting point lower than a reference value (if available) would suggest the presence of impurities. In such a case, further purification of the material would be recommended before its use in subsequent synthetic steps.

By adhering to this rigorous, pharmacopeia-derived methodology, researchers and drug development professionals can be confident in the quality and purity of their 2-(2-Bromophenyl)pyrrolidine HCl intermediate, ensuring the integrity of their research and the safety of the final pharmaceutical products.

References

  • ZaiQi Bio-Tech. 2-(2-bromophenyl)pyrrolidine| CAS No:129540-24-5. [Link]

  • United States Pharmacopeia. <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Ramalinga Prasad Kuppa. Melting point testing as per USP 741. YouTube. [Link]

  • European Pharmacopoeia. 2.2.14. Melting point - capillary method. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Scribd. 2.2.14. Melting Point - Capillary Method. [Link]

  • Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

  • British Pharmacopoeia. Appendix V A. Determination of Melting Point. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(2-Bromophenyl)pyrrolidine Hydrochloride

[1][2] Executive Summary & Risk Context 2-(2-Bromophenyl)pyrrolidine hydrochloride is a halogenated heterocyclic amine salt commonly employed as a chiral scaffold in medicinal chemistry.[1][2] While invaluable for synthe...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Risk Context

2-(2-Bromophenyl)pyrrolidine hydrochloride is a halogenated heterocyclic amine salt commonly employed as a chiral scaffold in medicinal chemistry.[1][2] While invaluable for synthesizing bioactive pharmacophores, its safety profile requires a nuanced approach beyond generic "lab safety."[1][2]

As a hydrochloride salt, this compound is hygroscopic and potentially corrosive to mucous membranes upon hydrolysis.[1][2] Furthermore, the pyrrolidine moiety suggests potential biological activity (neurological or cardiovascular targets), necessitating a Precautionary Principle approach: treat the substance as a potent bioactive agent until specific toxicological data proves otherwise.[1][2]

The Golden Rule: Protect the worker from the chemical, and protect the chemical from the worker.[1][2] (Moisture contamination degrades the HCl salt, compromising your yield).[1][2]

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific threats this molecule poses.[1][2]

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Acute Toxicity (Oral) H302 Systemic absorption via ingestion.[1][2]No open containers outside the hood; strict hand hygiene.[1][2][3]
Skin/Eye Irritation H315 / H319 Acidic hydrolysis on moist surfaces (skin/eyes).[1][2]Dust generation is the primary vector for eye injury.[1][2]
Respiratory Irritation H335 Inhalation of fine particulates.[1][2]Do not weigh on an open benchtop.
Corrosivity H314 (Potential)Concentrated solutions may cause burns.[2]Splash protection is critical during dissolution.[1][2]

PPE Selection Matrix

Standard lab coats and safety glasses are the baseline.[2] The following upgrades are required for this specific compound.

Hand Protection (Glove Logic)

Critical Insight: The salt form is solid, but you will likely dissolve it.[1][2] The solvent dictates the glove material , not just the solute.[1][2]

State of MatterSolvent SystemRecommended GloveRationale
Solid (Powder) N/ANitrile (Double Layer) Excellent physical barrier; high contrast for white powder spills.[1][2]
Solution Water / Methanol / EthanolNitrile (Disposable) Nitrile resists polar solvents well.[1][2]
Solution DCM / ChloroformPVA or Silver Shield® WARNING: Nitrile degrades in <2 mins in halogenated solvents.[1][2]
Solution Acetone / THFLatex or Butyl Nitrile has poor resistance to ketones.[2]
Respiratory & Eye Protection[1][2][3][4][5]
  • Solids: Use a NIOSH-certified N95 if weighing outside a hood (strongly discouraged).[1][2] Inside a hood, the sash is your primary barrier.[1][2]

  • Eyes: Chemical Splash Goggles (indirect venting) are superior to safety glasses.[1][2] Fine HCl salt dust can bypass glasses and react with eye moisture to form hydrochloric acid in situ.[1][2]

Decision Logic: PPE Selection

Use this logic flow to determine your gear before opening the bottle.

PPE_Decision_Tree Start START: Handling 2-(2-Bromophenyl)pyrrolidine HCl State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Identify Solvent Liquid->Solvent YesHood Standard PPE: Lab Coat, Nitrile Gloves, Safety Glasses Hood->YesHood Yes NoHood Respiratory Hazard: Add N95/P100 Mask + Goggles Hood->NoHood No Polar Alcohols / Water Solvent->Polar Halo DCM / Chloroform Solvent->Halo Ketone Acetone / THF Solvent->Ketone Glove1 Nitrile Gloves OK Polar->Glove1 Glove2 Laminate/PVA Gloves (Nitrile Fails!) Halo->Glove2 Glove3 Butyl/Latex Gloves Ketone->Glove3

Figure 1: PPE Decision Tree based on physical state and solvent compatibility.[1][2]

Operational Protocol: Step-by-Step

Phase 1: Pre-Work Preparation[1][2][3]
  • Static Check: HCl salts are prone to static charge.[1][2] Use an antistatic gun or ionizer on the weighing boat to prevent "jumping" powder.[2]

  • Sash Height: Verify fume hood sash is at the safe working height (usually 18 inches).[1][2]

  • Double Glove: Don two pairs of nitrile gloves. If the outer pair gets contaminated, you can doff it immediately without exposing skin.[1][2][4][5][6][7]

Phase 2: Weighing & Transfer[1][2]
  • Open Slowly: Hygroscopic salts often clump.[1][2] If the cap is stuck, do not force it near your face.[1][2] Tap gently to loosen threads.[1][2]

  • Spatula Selection: Use a stainless steel or PTFE-coated spatula.[1][2] Avoid wood (absorbs moisture/chemical).[1][2]

  • The Transfer:

    • Place the receiving vessel inside the hood.

    • Transfer powder gently to minimize dust.[1][2]

    • Expert Tip: If the salt is clumpy, do not crush it in the weigh boat (risk of puncture).[1][2] Dissolve it in the reaction vessel.

Phase 3: Dissolution (The Danger Zone)

Dissolving amine hydrochlorides can be slightly exothermic.[1][2]

  • Add solvent slowly to the solid.[1][2]

  • Ventilation: If using volatile solvents (like DCM), ensure the hood exhaust is functioning.[1][2] The combination of solvent vapor and chemical dust is a high-risk inhalation vector.[1]

Phase 4: Post-Work & Disposal[1][2]
  • Decontamination: Wipe down the balance area with a wet paper towel (dissolves the salt) followed by an ethanol wipe.[1][2]

  • Waste Segregation:

    • Solid Waste: Hazardous Solid Waste bin (Label: "Halogenated Amine Salt").[1][2]

    • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).[1][2]

  • Doffing: Remove outer gloves → Wash hands → Remove inner gloves → Wash hands with soap and water (20 seconds).[1][2]

Emergency Response Workflow

Immediate actions determine the severity of the injury.[1][2]

Emergency_Response Exposure Exposure Event Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Flush 15 mins 3. Seek Medical Aid Skin->ActionSkin ActionEye 1. Eyewash Station 2. Hold Eyelids Open 3. Flush 15 mins Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Support Breathing 3. Call Emergency Inhale->ActionInhale Report Report to EHS & Consult SDS ActionSkin->Report ActionEye->Report ActionInhale->Report

Figure 2: Immediate emergency response protocols for exposure events.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2]

  • Thermo Fisher Scientific. (2021).[1][2] Safety Data Sheet: 4-Bromophenylhydrazine hydrochloride (Analogous Hazard Data). [2]

  • Ansell Healthcare. (2022).[1][2] Chemical Permeation & Degradation Guide (8th Edition).

  • PubChem. (n.d.).[1][2] Compound Summary: Pyrrolidine, 2-(2-bromophenyl)-.[1][2][8] National Library of Medicine.[1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance. United States Department of Labor.[1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromophenyl)pyrrolidine hydrochloride
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2-(2-Bromophenyl)pyrrolidine hydrochloride
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